ORIC-533
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H29ClN9O9P |
|---|---|
Molecular Weight |
605.9 g/mol |
IUPAC Name |
[2-[[5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid |
InChI |
InChI=1S/C20H29ClN9O9P/c21-19-24-16(23-10-3-1-2-4-10)11-5-22-30(17(11)25-19)18-15(33)14(32)12(39-18)6-38-20(8-31,40(34,35)36)9-37-7-13-26-28-29-27-13/h5,10,12,14-15,18,31-33H,1-4,6-9H2,(H,23,24,25)(H2,34,35,36)(H,26,27,28,29) |
InChI Key |
WQAMOSWUARUEOH-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
ORIC-533: A Technical Guide to its Mechanism of Action in Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
ORIC-533 is a potent, orally bioavailable, small molecule inhibitor of CD73, a critical ectoenzyme in the adenosine (B11128) signaling pathway. In the tumor microenvironment of multiple myeloma, high levels of adenosine suppress the anti-tumor immune response. This compound competitively inhibits CD73, blocking the conversion of adenosine monophosphate (AMP) to adenosine. This reduction in immunosuppressive adenosine restores and enhances the function of immune effector cells, including T cells and NK cells, leading to the targeted killing of multiple myeloma cells. Preclinical data has demonstrated the potent anti-tumor activity of this compound in ex vivo models of multiple myeloma. A Phase 1b clinical trial (NCT05227144) is currently evaluating the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with relapsed or refractory multiple myeloma.
The Adenosine Pathway in the Multiple Myeloma Microenvironment
The bone marrow microenvironment in multiple myeloma is characterized by a complex interplay of cellular and molecular factors that promote tumor growth and immune evasion. A key immunosuppressive mechanism is the production of extracellular adenosine. This process is primarily mediated by the sequential enzymatic activity of CD39 and CD73.
-
CD39 (Ectonucleoside triphosphate diphosphohydrolase-1): This ectoenzyme is expressed on the surface of various cells, including regulatory T cells (Tregs) and some tumor cells. It initiates the conversion of pro-inflammatory extracellular adenosine triphosphate (ATP) and adenosine diphosphate (B83284) (ADP) into AMP.
-
CD73 (Ecto-5'-nucleotidase): This enzyme, found on the surface of myeloma cells, stromal cells, and immune cells, catalyzes the final and rate-limiting step in the canonical adenosine production pathway: the dephosphorylation of AMP into adenosine.
Elevated levels of adenosine in the tumor microenvironment exert potent immunosuppressive effects by binding to adenosine receptors (primarily A2A and A2B) on immune cells. This signaling cascade leads to:
-
Inhibition of T cell and NK cell cytotoxicity: Adenosine impairs the cytolytic function of CD8+ T cells and Natural Killer (NK) cells, which are critical for eliminating tumor cells.[1]
-
Suppression of T cell proliferation and activation: The activation and expansion of anti-tumor T cells are blunted in the presence of high adenosine concentrations.[1]
-
Promotion of regulatory T cell (Treg) function: Adenosine enhances the suppressive activity of Tregs, further dampening the anti-tumor immune response.
-
Impaired dendritic cell (DC) maturation and function: The ability of DCs to present antigens and activate naive T cells is compromised by adenosine.[1]
This compound: Mechanism of Action
This compound is a highly selective, AMP-competitive, small molecule inhibitor of CD73.[1] By binding to the active site of the CD73 enzyme, this compound prevents the dephosphorylation of AMP to adenosine. This targeted inhibition leads to a significant reduction in the concentration of immunosuppressive adenosine within the multiple myeloma tumor microenvironment.
The reduction in adenosine levels reverses the downstream immunosuppressive effects, effectively "reawakening" the anti-tumor immune response. This involves:
-
Restoration of T cell and NK cell-mediated cytotoxicity: With the removal of the adenosine-mediated "brake," cytotoxic T lymphocytes and NK cells regain their ability to recognize and kill multiple myeloma cells.[1][2]
-
Enhanced T cell activation and proliferation: The inhibition of adenosine signaling promotes the activation and expansion of tumor-specific T cells.[1][2]
-
Modulation of dendritic cell activity: By blocking CD73, this compound can stimulate the activation of plasmacytoid dendritic cells, enhancing their ability to prime an anti-tumor T cell response.[1]
This multi-faceted restoration of immune function culminates in the immune-mediated destruction of multiple myeloma cells.
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the multiple myeloma tumor microenvironment.
Quantitative Preclinical and Clinical Data
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / Enzyme | Parameter | Value | Reference |
| Biochemical Assay | Recombinant Human CD73 | IC50 | <0.1 nM | [3] |
| Cellular Assay (Adenosine Production) | H1528 (Human Lung Cancer) | EC50 | 0.14 nM | [3] |
| Cellular Assay (Adenosine Production) | EMT6 (Murine Breast Cancer) | EC50 | 1.0 nM | [3] |
Table 2: Ex Vivo Activity of this compound in Patient-Derived Multiple Myeloma Samples
| Assay | This compound Concentration | Outcome | p-value | Reference |
| Autologous MM Cell Killing | Dose-dependent | Significant reduction in viable CD138+ cells | p=0.0001 (at 1.0 µM) | [4] |
| Adenosine Production | 0.01 µM | Inhibition of adenosine-13C5 production | p=0.0225 | [4] |
| Adenosine Production | 0.1 µM | Inhibition of adenosine-13C5 production | p=0.0018 | [4] |
Table 3: Phase 1b (NCT05227144) Clinical Trial Data in Relapsed/Refractory Multiple Myeloma
| Parameter | Value | Note | Reference |
| Patient Population | 23 (as of Nov 28, 2023) | 100% triple-class refractory, 91% penta-refractory | [5] |
| Dose Escalation Range | 400 mg to 2400 mg once daily | Well-tolerated with only Grade 1 and 2 TRAEs | [5] |
| Plasma Half-life (t1/2) | ~24 hours | Supports once-daily dosing | [5] |
| Pharmacodynamics | Dose-dependent | Increased abundance and activation of CD8+ T cells and NK cells at ≥ 1200 mg | [5] |
| Clinical Activity | Preliminary | Reductions in soluble BCMA and paraprotein observed | [5] |
Experimental Protocols
Ex Vivo Autologous Multiple Myeloma Cell Cytotoxicity Assay
This assay assesses the ability of this compound to induce immune-mediated killing of primary multiple myeloma cells within their native bone marrow microenvironment.
Methodology:
-
Sample Collection: Bone marrow aspirates are obtained from relapsed/refractory multiple myeloma patients with informed consent.
-
Mononuclear Cell Isolation: Bone marrow mononuclear cells (BM-MNCs) are isolated by density gradient centrifugation (e.g., using Ficoll-Paque).
-
Cell Culture: BM-MNCs are cultured at a density of approximately 1.25 x 10^6 cells/mL in RPMI-1640 medium supplemented with 10% fetal bovine serum, L-glutamine, and penicillin-streptomycin.[6]
-
This compound Treatment: Cells are treated with a dose range of this compound (e.g., 0.1 nM to 1 µM) or vehicle control (DMSO).
-
Incubation: The cell cultures are incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[6]
-
Flow Cytometry Staining:
-
Cells are harvested and washed with PBS containing 2% FBS.
-
Cells are stained with fluorescently conjugated antibodies against CD138 (to identify myeloma cells) and a viability dye (e.g., 7-AAD or propidium (B1200493) iodide).[4]
-
-
Data Acquisition and Analysis:
-
Samples are acquired on a multicolor flow cytometer.
-
The percentage of viable (viability dye-negative) CD138+ multiple myeloma cells is quantified.
-
The percentage of specific lysis is calculated relative to the vehicle-treated control.
-
Experimental Workflow: Ex Vivo Cytotoxicity Assay
Caption: Workflow for the ex vivo autologous multiple myeloma cell cytotoxicity assay.
Adenosine Quantification by LC-MS/MS
This method is used to quantify the levels of adenosine in cell culture supernatants or plasma to determine the direct enzymatic inhibitory activity of this compound.
Methodology:
-
Sample Preparation:
-
Cell culture supernatants or plasma samples are collected.
-
Proteins are precipitated by adding a cold organic solvent (e.g., acetonitrile) containing a stable isotope-labeled internal standard (e.g., 13C5-adenosine).[7]
-
Samples are vortexed and centrifuged to pellet the precipitated proteins.
-
The supernatant is transferred to a new tube for analysis.
-
-
Liquid Chromatography (LC):
-
An aliquot of the supernatant is injected into a high-performance liquid chromatography (HPLC) system.
-
Analytes are separated on a reverse-phase C18 column (e.g., Luna C18) using an isocratic or gradient mobile phase.[7] A typical mobile phase consists of an aqueous component with an ammonium (B1175870) acetate (B1210297) buffer and an organic component like acetonitrile.[7]
-
-
Mass Spectrometry (MS):
-
The eluent from the LC column is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.
-
The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode to specifically detect and quantify adenosine and its internal standard.
-
Specific precursor-to-product ion transitions for adenosine (e.g., m/z 268 → 136) and the internal standard are monitored.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of adenosine.
-
The concentration of adenosine in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
-
T Cell Activation Analysis by Flow Cytometry
This assay measures the expression of activation markers on T cells to assess the immunomodulatory effects of this compound.
Methodology:
-
Sample Preparation: BM-MNCs or peripheral blood mononuclear cells (PBMCs) are cultured and treated with this compound as described in section 4.1.
-
Cell Staining:
-
Cells are harvested and washed.
-
Fc receptors are blocked to prevent non-specific antibody binding.
-
Cells are stained with a cocktail of fluorescently conjugated antibodies. A representative panel could include:
-
-
Data Acquisition: Samples are acquired on a multicolor flow cytometer.
-
Data Analysis:
-
A sequential gating strategy is applied to identify cell populations of interest (e.g., viable CD3+CD8+ cytotoxic T cells).
-
The percentage of cells expressing activation markers (CD69+, CD25+) within the T cell subsets is quantified and compared between this compound-treated and control samples.
-
Conclusion
This compound is a promising, orally bioavailable CD73 inhibitor with a well-defined mechanism of action in multiple myeloma. By targeting the immunosuppressive adenosine pathway, this compound restores the anti-tumor activity of the immune system, leading to the killing of myeloma cells. Preclinical and early clinical data support its continued development as a novel immunotherapy for patients with relapsed or refractory multiple myeloma. The detailed experimental protocols and quantitative data presented in this guide provide a comprehensive technical overview for researchers and drug development professionals in the field of oncology.
References
- 1. Application of Liquid Chromatography Coupled to Mass Spectrometry for Direct Estimation of the Total Levels of Adenosine and Its Catabolites in Human Blood [mdpi.com]
- 2. Development and application of a LC-MS/MS method to quantify basal adenosine concentration in human plasma from patients undergoing on-pump CABG surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Open-label Phase 1b Study of this compound in Patients with Relapsed or Refractory Multiple Myeloma | Dana-Farber Cancer Institute [dana-farber.org]
- 4. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Phase 1 Dose Escalation Data for this compound in Relapsed/Refractory Multiple Myeloma Demonstrates Clinical Activity and Strong Safety Profile Supporting Potential for Combination Development - BioSpace [biospace.com]
- 6. oricpharma.com [oricpharma.com]
- 7. med.und.edu [med.und.edu]
- 8. Activation T Cell Subset Phenotype Flow Cytometry Panel | Bio-Techne [bio-techne.com]
- 9. Human Activated T Cell Markers Flow Cytometry Panel | Cell Signaling Technology [cellsignal.com]
The Role of CD73 in Tumor Microenvironment Immunosuppression: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) is a complex and dynamic ecosystem that plays a pivotal role in cancer progression and the efficacy of immunotherapies. A key mechanism of immune evasion within the TME is the production of adenosine (B11128), a potent immunosuppressive molecule. The ecto-enzyme CD73 (ecto-5'-nucleotidase) is a critical component of the adenosine-generating pathway, catalyzing the conversion of adenosine monophosphate (AMP) to adenosine. High expression of CD73 on both tumor and immune cells is frequently associated with a poor prognosis and resistance to cancer therapies.[1][2][3] This technical guide provides a comprehensive overview of the role of CD73 in tumor-mediated immunosuppression, detailing the underlying signaling pathways, experimental methodologies to assess its function, and a summary of quantitative data from preclinical and clinical studies. This document is intended to serve as a valuable resource for researchers and drug development professionals working to target the CD73-adenosine axis for cancer immunotherapy.
Introduction: The Immunosuppressive Tumor Microenvironment and the Adenosine Pathway
The ability of tumors to evade immune destruction is a hallmark of cancer.[4] One of the primary mechanisms by which tumors achieve this is by creating an immunosuppressive microenvironment.[5] The purinergic signaling pathway, driven by extracellular nucleotides like ATP and adenosine, has emerged as a critical regulator of tumor immunity.[6]
In response to cellular stress or damage, such as hypoxia or inflammation within the TME, cells release ATP.[7] While extracellular ATP can initially act as a danger signal to stimulate immune responses, it is rapidly hydrolyzed into less inflammatory molecules. This process is primarily mediated by two cell-surface ectonucleotidases: CD39 (ecto-nucleoside triphosphate diphosphohydrolase-1), which converts ATP and ADP to AMP, and CD73, which dephosphorylates AMP to produce adenosine.[8][9]
Extracellular adenosine accumulates to high levels within the TME and exerts potent immunosuppressive effects by binding to its G-protein-coupled receptors, primarily the A2A and A2B adenosine receptors (A2AR and A2BR), expressed on various immune cells.[6][10] This signaling cascade ultimately dampens anti-tumor immunity, promoting tumor growth and metastasis.[1][6]
The Central Role of CD73 in Adenosine-Mediated Immunosuppression
CD73 is a 70-kDa glycosylphosphatidylinositol (GPI)-anchored protein that is the rate-limiting enzyme in the generation of extracellular adenosine from AMP.[3] It is expressed on a wide variety of cells within the TME, including:
-
Tumor Cells: Many cancer types, including breast cancer, melanoma, colon cancer, and pancreatic cancer, overexpress CD73.[6][11] Tumor cell-expressed CD73 not only contributes to the immunosuppressive adenosine pool but can also promote tumor cell proliferation, migration, and invasion through non-enzymatic functions.[4][6]
-
Immune Cells: CD73 is expressed on various immune cell populations, including regulatory T cells (Tregs), a subset of B cells, myeloid-derived suppressor cells (MDSCs), and some natural killer (NK) cells.[8][12][13] CD73 on these cells, particularly Tregs, plays a significant role in their suppressive functions.
-
Stromal Cells: Cancer-associated fibroblasts (CAFs) and endothelial cells within the TME also express CD73, contributing to the overall immunosuppressive milieu and promoting angiogenesis.[14][15]
The adenosine generated by CD73 orchestrates a multifaceted suppression of the anti-tumor immune response:
-
Inhibition of T Cell Function: Adenosine, primarily through A2AR signaling, inhibits T cell receptor (TCR) signaling, reduces the production of pro-inflammatory cytokines like IL-2 and IFN-γ, and curtails the proliferation and cytotoxic activity of CD8+ T cells.[5][8]
-
Suppression of NK Cell Activity: Adenosine can impair the cytotoxic function of NK cells, which are crucial for the innate immune response against tumors.[16]
-
Promotion of Regulatory T Cells (Tregs): The adenosine pathway can promote the differentiation and enhance the suppressive function of Tregs, further dampening anti-tumor immunity.[8]
-
Modulation of Myeloid Cells: Adenosine can skew macrophages towards an M2-like pro-tumor phenotype and enhance the immunosuppressive activity of MDSCs.[2][13]
CD73 Signaling Pathway
The canonical pathway of adenosine generation and its immunosuppressive effects are depicted in the following signaling pathway diagram.
Quantitative Data on CD73 Expression and Inhibition
The following tables summarize key quantitative data related to CD73 expression in various cancers and the efficacy of CD73 inhibitors from preclinical and clinical studies.
Table 1: CD73 Expression in Human Cancers and Correlation with Prognosis
| Cancer Type | Method | Percentage of CD73 Positivity | Correlation with Overall Survival (OS) | Reference(s) |
| Metastatic Melanoma | IHC | 54% in tumor cells | Decreased OS with high tumor cell expression; Improved OS with high immune cell expression | [17] |
| Breast Cancer (TNBC) | IHC | High expression is common | Associated with reduced OS and disease-free survival | [3] |
| Colorectal Cancer | IHC | High expression in tumor cells | Associated with a higher risk of death | [17] |
| Pancreatic Ductal Adenocarcinoma (PDAC) | IHC | 100% (42/42 cases) | Increased expression associated with reduced OS | [18] |
| Gastrointestinal Neuroendocrine Neoplasms | IHC | 27.2% | Higher expression in more malignant types | [19] |
| Lung Adenocarcinoma | Gene Expression | High expression in a subset of tumors | High expression correlates with poorer clinical prognosis in most cancers | [3][11] |
Table 2: Preclinical Efficacy of CD73 Inhibitors
| Inhibitor Type | Inhibitor Name/Clone | Cancer Model | Key Findings | Reference(s) |
| Monoclonal Antibody | Anti-CD73 mAb (clone TY/23) | 4T1.2 Breast Cancer (mouse) | Significantly delayed primary tumor growth and inhibited spontaneous lung metastases | [1][16] |
| Monoclonal Antibody | Anti-CD73 clones (CD73-04, 2C5) | CT26 Colon Carcinoma (mouse) | Significant inhibition of tumor growth | [6] |
| Small Molecule | APCP | Glioma cells (in vitro) | 30% reduction in cell proliferation | [14] |
| Small Molecule | A-001421 | Syngeneic mouse models | IC50 = 40 pM (human), 1 nM (mouse); significant tumor growth inhibition in combination with anti-PD-1 | [20] |
| Small Molecule | AB680 | Preclinical models | Restores adenosine-mediated inhibition of anti-tumor immune responses | [4] |
| Small Molecule | XC-12 | CT26 Syngeneic Mouse Model | IC50 = 12.36 nM (soluble), 1.29 nM (membrane-bound); 74% tumor growth inhibition at 135 mg/kg | [9] |
Table 3: Clinical Data for CD73 Inhibitors
| Inhibitor | Combination Agent | Cancer Type | Phase | Key Findings | Reference(s) |
| Oleclumab (MEDI9447) | Durvalumab (anti-PD-L1) | Pancreatic Cancer | I/II | Objective Response Rate (ORR) of 30.0% and 12-month progression-free survival of 62.6% | [21] |
| BMS-986179 (anti-CD73) | Nivolumab (anti-PD-1) | Solid Tumors | I/II | Well-tolerated safety profile | [12] |
| AB928 (dual A2aR/A2bR antagonist) | - | Solid Tumors | I | No objective responses, 11% stable disease | [4] |
Experimental Protocols for Studying CD73
This section provides detailed methodologies for key experiments used to investigate the role of CD73 in the tumor microenvironment.
Immunohistochemistry (IHC) for CD73 Expression in Tumor Tissues
This protocol outlines the steps for detecting CD73 protein expression in formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections.
Materials:
-
FFPE tumor tissue sections (4-5 µm)
-
Xylene and graded ethanol (B145695) series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., EDTA buffer, pH 9.0 or Citrate Buffer, pH 6.0)
-
Primary antibody: anti-CD73 antibody (e.g., clone D7F9A)
-
Polymer-based detection system (e.g., HRP-conjugated secondary antibody)
-
Chromogen (e.g., DAB)
-
Hematoxylin (B73222) for counterstaining
-
Mounting medium
-
Automated stainer (e.g., Leica Bond Max or Ventana BenchMark) or manual staining equipment
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (2 changes, 5 minutes each).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each).
-
Rinse with distilled water.
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval (HIER) by immersing slides in pre-heated antigen retrieval solution.
-
Incubate for 20-30 minutes at 95-100°C.
-
Allow slides to cool to room temperature.
-
-
Staining (can be performed on an automated stainer):
-
Wash slides with a wash buffer (e.g., PBS or TBS).
-
Incubate with a peroxide block for 10 minutes to quench endogenous peroxidase activity.
-
Rinse with wash buffer.
-
Apply a protein block (e.g., serum from the secondary antibody host species) for 20 minutes.
-
Incubate with the primary anti-CD73 antibody at the optimized dilution (e.g., 1:50-1:200) for 30-60 minutes at room temperature or overnight at 4°C.[13][22]
-
Rinse with wash buffer.
-
Incubate with the HRP-conjugated secondary antibody for 30 minutes at room temperature.
-
Rinse with wash buffer.
-
Apply the DAB chromogen solution and incubate for 5-10 minutes, or until the desired brown color develops.[13]
-
Rinse with distilled water to stop the reaction.
-
-
Counterstaining and Mounting:
-
Counterstain with hematoxylin for 30 seconds to 2 minutes.
-
"Blue" the slides in running tap water.
-
Dehydrate through a graded ethanol series and clear in xylene.
-
Mount with a permanent mounting medium and coverslip.
-
Scoring:
-
The percentage of tumor cells with any membrane CD73 expression is estimated.[11]
-
Staining intensity can be scored on a scale (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong).[17]
-
An H-score can be calculated by multiplying the percentage of positive cells by the intensity score.[17]
Flow Cytometry for CD73 Expression on Immune Cells
This protocol describes the staining of immune cells from peripheral blood or tumor digests for cell surface CD73 expression.
Materials:
-
Single-cell suspension of peripheral blood mononuclear cells (PBMCs) or tumor-infiltrating lymphocytes (TILs)
-
Flow cytometry staining buffer (e.g., PBS with 2% FBS and 0.05% sodium azide)
-
Fc receptor blocking reagent (e.g., Human TruStain FcX™)
-
Fluorochrome-conjugated antibodies:
-
Anti-human CD73
-
Antibodies for immune cell lineage markers (e.g., CD3, CD4, CD8, CD19, CD56)
-
Viability dye (e.g., 7-AAD or a fixable viability dye)
-
-
Flow cytometer
Procedure:
-
Cell Preparation:
-
Prepare a single-cell suspension of your sample. For whole blood, perform red blood cell lysis.
-
Wash cells with flow cytometry staining buffer and resuspend at a concentration of 1 x 10^7 cells/mL.
-
-
Fc Receptor Blocking:
-
Add Fc receptor blocking reagent to the cell suspension and incubate for 10-15 minutes at 4°C. This prevents non-specific antibody binding.
-
-
Antibody Staining:
-
Prepare a cocktail of fluorochrome-conjugated antibodies, including the anti-CD73 antibody and lineage markers, at their pre-titrated optimal concentrations.
-
Add the antibody cocktail to the cells.
-
Incubate for 20-30 minutes at 4°C in the dark.
-
-
Washing:
-
Wash the cells twice with 2 mL of flow cytometry staining buffer by centrifuging at 300-400 x g for 5 minutes and decanting the supernatant.
-
-
Viability Staining (if using a fixable viability dye, this step is performed before fixation):
-
If using a non-fixable viability dye like 7-AAD, add it to the cells shortly before analysis.
-
-
Data Acquisition:
-
Resuspend the cells in 200-400 µL of flow cytometry staining buffer.
-
Acquire data on a flow cytometer, ensuring to collect a sufficient number of events for statistical analysis.
-
Include appropriate controls, such as unstained cells, single-color controls for compensation, and fluorescence minus one (FMO) controls.
-
In Vitro T-Cell Suppression Assay
This assay assesses the ability of CD73-expressing cells or soluble adenosine to suppress T-cell proliferation.
Materials:
-
Responder T cells (e.g., CD4+ or CD8+ T cells, labeled with a proliferation dye like CFSE or CellTrace Violet)
-
Suppressor cells (e.g., CD73-expressing tumor cells or Tregs) or adenosine/AMP
-
T-cell activation stimulus (e.g., anti-CD3/CD28 beads or antibodies)
-
Complete cell culture medium
-
96-well round-bottom plates
-
Flow cytometer
Procedure:
-
Prepare Responder T cells:
-
Isolate responder T cells from PBMCs.
-
Label the T cells with a proliferation dye according to the manufacturer's protocol.
-
-
Set up Co-cultures:
-
Plate the labeled responder T cells at a fixed number per well (e.g., 5 x 10^4 cells/well).
-
Add suppressor cells at varying ratios to the responder T cells (e.g., 1:1, 1:2, 1:4). Alternatively, add varying concentrations of AMP or adenosine.
-
Include control wells with responder T cells alone (maximum proliferation) and unstimulated responder T cells (background proliferation).
-
-
Stimulate T cells:
-
Add the T-cell activation stimulus to all wells except the unstimulated control.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C and 5% CO2.
-
-
Analysis:
-
Harvest the cells from each well.
-
Analyze the proliferation of the responder T cells by flow cytometry, measuring the dilution of the proliferation dye.
-
Calculate the percentage of suppression based on the reduction in proliferation in the presence of suppressor cells or adenosine compared to the maximum proliferation control.
-
Visualizing Experimental and Logical Workflows
The following diagrams illustrate a typical experimental workflow for evaluating a CD73 inhibitor and the logical relationship of CD73's multifaceted role in the TME.
Experimental Workflow for CD73 Inhibitor Evaluation
Logical Relationship of CD73's Role in the TME
Conclusion and Future Directions
CD73 has unequivocally emerged as a pivotal immune checkpoint that orchestrates an immunosuppressive tumor microenvironment through the generation of adenosine.[8][16] The compelling preclinical and early clinical data underscore the therapeutic potential of targeting the CD73-adenosine axis to overcome immune evasion and enhance the efficacy of existing cancer immunotherapies.[23][24]
Future research and development efforts in this field should focus on:
-
Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to respond to CD73-targeted therapies is crucial. This may include measuring CD73 expression on tumor and immune cells, as well as quantifying adenosine levels in the TME.[3]
-
Combination Therapies: Exploring rational combination strategies that target complementary immunosuppressive pathways will be key to maximizing clinical benefit. Combining CD73 inhibitors with checkpoint blockers (anti-PD-1/PD-L1, anti-CTLA-4), chemotherapy, radiotherapy, and other targeted agents holds significant promise.[14][21][25]
-
Understanding Resistance Mechanisms: Investigating the mechanisms of both intrinsic and acquired resistance to CD73 blockade will be essential for developing strategies to overcome treatment failure.
References
- 1. pnas.org [pnas.org]
- 2. Identification of CD73 as a Novel Biomarker Encompassing the Tumor Microenvironment, Prognosis, and Therapeutic Responses in Various Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Clinical Significance of CD73 in Cancer [mdpi.com]
- 4. The Clinical Significance of CD73 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Novel Antagonistic CD73 Antibody for Inhibition of the Immunosuppressive Adenosine Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Tumor intrinsic and extrinsic functions of CD73 and the adenosine pathway in lung cancer [frontiersin.org]
- 8. aacrjournals.org [aacrjournals.org]
- 9. Discovery of Orally Potent Small-Molecule CD73 Inhibitor for Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. CD73 expression defines immune, molecular, and clinicopathological subgroups of lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Frontiers | CD73's Potential as an Immunotherapy Target in Gastrointestinal Cancers [frontiersin.org]
- 13. genomeme.ca [genomeme.ca]
- 14. CD73: an emerging checkpoint for cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Development of CD73 Inhibitors in Tumor Immunotherapy and Opportunities in Imaging and Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. CD73 expression and clinical significance in human metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CD73 expression in normal and pathological human hepatobiliopancreatic tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Immunohistochemical CD73 expression status in gastrointestinal neuroendocrine neoplasms: A retrospective study of 136 patients - PMC [pmc.ncbi.nlm.nih.gov]
- 20. | BioWorld [bioworld.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. genomeme.ca [genomeme.ca]
- 23. Frontiers | CD73: A Promising Biomarker in Cancer Patients [frontiersin.org]
- 24. Inhibitors of the CD73-adenosinergic checkpoint as promising combinatory agents for conventional and advanced cancer immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 25. aacrjournals.org [aacrjournals.org]
An In-depth Technical Guide to ORIC-533 and the Adenosine Pathway in Cancer
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The tumor microenvironment (TME) is characterized by a complex network of immunosuppressive mechanisms that enable cancer cells to evade immune surveillance. One of the key pathways involved in this process is the adenosine (B11128) pathway, where the ectoenzyme CD73 plays a pivotal role in generating extracellular adenosine, a potent immunosuppressive molecule. ORIC-533 is a novel, orally bioavailable, and highly potent small molecule inhibitor of CD73. This technical guide provides a comprehensive overview of this compound, its mechanism of action, preclinical data, and early clinical findings, with a focus on its potential as a therapeutic agent in oncology, particularly in multiple myeloma.
The Adenosine Pathway in Cancer Immunology
The adenosine pathway is a critical regulator of immune responses within the TME. Extracellular adenosine triphosphate (ATP), often released by stressed or dying tumor cells, is sequentially hydrolyzed by two key ectonucleotidases: CD39 (ectonucleoside triphosphate diphosphohydrolase-1) and CD73 (ecto-5'-nucleotidase). CD39 converts ATP and adenosine diphosphate (B83284) (ADP) to adenosine monophosphate (AMP). Subsequently, CD73, the rate-limiting enzyme in this cascade, dephosphorylates AMP to produce adenosine.[1][2]
Extracellular adenosine exerts its immunosuppressive effects by binding to adenosine receptors (A2A and A2B) expressed on various immune cells, including T cells, natural killer (NK) cells, and dendritic cells (DCs).[2][3] This signaling cascade leads to:
-
Inhibition of T-cell proliferation, activation, and cytokine production: Adenosine impairs the function of cytotoxic CD8+ T cells, which are crucial for killing cancer cells.[4][5]
-
Suppression of NK cell-mediated cytotoxicity: The ability of NK cells to recognize and eliminate tumor cells is diminished in the presence of adenosine.[2][3]
-
Impaired dendritic cell maturation and function: Adenosine hinders the ability of DCs to present antigens and activate naive T cells, a critical step in initiating an anti-tumor immune response.
-
Promotion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs): These immunosuppressive cell populations are expanded and activated by adenosine, further contributing to a tolerogenic TME.[6]
High expression of CD73 has been correlated with poor prognosis in various cancers, making it a compelling target for cancer immunotherapy.[3][4] By inhibiting CD73, the production of immunosuppressive adenosine can be blocked, thereby restoring and enhancing anti-tumor immunity.[3][7]
This compound: A Potent and Selective CD73 Inhibitor
This compound is an orally active and selective inhibitor of CD73 that competes with AMP for binding to the enzyme.[8] It has demonstrated a potential best-in-class profile with high potency and the ability to maintain activity in the high AMP environment characteristic of the TME.[5][9][10]
Mechanism of Action
This compound targets and binds to CD73, leading to its clustering and internalization.[6] This action prevents the enzymatic conversion of AMP to adenosine, thereby reducing the concentration of this immunosuppressive nucleoside in the TME.[6] The reduction in adenosine levels is expected to:
-
Restore the proliferation and activation of immunosuppressed CD8+ T cells.[8]
-
Enhance the cytotoxic activity of T cells and NK cells.[6]
-
Activate macrophages and reduce the activity of MDSCs and Tregs.[6]
-
Ultimately, abrogate the inhibitory effects on the immune system and promote a robust anti-tumor immune response.[6]
Preclinical studies have shown that nanomolar concentrations of this compound can efficiently rescue cytotoxic T-cell function even in the presence of high AMP concentrations.[9][10]
Preclinical Data
A summary of the key preclinical data for this compound is presented in the table below.
| Parameter | Cell Line/System | Value | Reference |
| EC50 (Adenosine Generation) | Human H1528 cells | 0.14 nM | [4] |
| Mouse EMT6 cells | 1.0 nM | [4] | |
| T-cell Rescue | In vitro high AMP environment | Nanomolar concentrations | [9][10] |
| Immune Cell Activation | Ex vivo bone marrow from MM patients | Increased CD8+ T-cell proliferation and TNF-α production | [4] |
| Tumor Growth Inhibition | Syngeneic mouse model | Demonstrated | [5][11] |
Clinical Development: Focus on Multiple Myeloma
This compound is currently being evaluated in a Phase 1b clinical trial (NCT05227144) as a single agent in patients with relapsed/refractory multiple myeloma (RRMM).[12] This indication was selected due to the high levels of adenosine found in the bone marrow of myeloma patients, which is associated with worse outcomes.[3]
Phase 1b Trial (this compound-01) Preliminary Data
The following table summarizes the initial findings from the dose-escalation portion of the Phase 1b study.
| Parameter | Data | Reference |
| Number of Patients | 23 (as of November 28, 2023) | [10][13] |
| Patient Population | Heavily pretreated RRMM: 100% triple-class refractory, 91% penta-refractory, 57% prior anti-BCMA therapy | [10][13] |
| Dose Range | 400 mg to 2400 mg once daily | [10][13] |
| Pharmacokinetics | Estimated plasma half-life of ~24 hours, supporting once-daily dosing | [10][13] |
| Safety | Generally well-tolerated; no dose-limiting toxicities, dose reductions, or treatment-related serious adverse events reported | [10][13] |
| Pharmacodynamics | Clear evidence of immune activation at doses ≥ 1200 mg (increased activated CD8+ T cells and NK cells) | [10][13] |
| Preliminary Efficacy | Notable reductions in soluble BCMA levels at the 1600 mg dose, suggesting an antimyeloma effect | [10][13] |
These early results are promising, demonstrating a favorable safety profile and preliminary signs of clinical activity for this compound as a single agent in a heavily pretreated patient population.[13]
Signaling Pathways and Experimental Workflows
Adenosine Signaling Pathway and this compound Inhibition
References
- 1. Protocol to study the immune profile of syngeneic mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. abcam.com [abcam.com]
- 4. T-cell proliferation assay [bio-protocol.org]
- 5. CD73 enzyme activity assays [bio-protocol.org]
- 6. benchchem.com [benchchem.com]
- 7. ichor.bio [ichor.bio]
- 8. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. amsbio.com [amsbio.com]
- 12. Flow Cytometry Techniques for Measuring T Cell Proliferation | KCAS Bio [kcasbio.com]
- 13. oricpharma.com [oricpharma.com]
ORIC-533: A Technical Overview of Preclinical Efficacy
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical guide to the preclinical data supporting the efficacy of ORIC-533, a potent and selective oral inhibitor of CD73. The information presented herein is compiled from peer-reviewed publications and public disclosures, offering a comprehensive resource for professionals in the field of oncology and drug development.
Introduction: Targeting the Adenosine (B11128) Pathway
The tumor microenvironment (TME) is characterized by high levels of extracellular adenosine, a potent immunosuppressive molecule that hinders anti-tumor immune responses.[1][2] CD73 (ecto-5'-nucleotidase) is a key cell surface enzyme that catalyzes the final step in the adenosine production pathway, the conversion of adenosine monophosphate (AMP) to adenosine.[2][3] Elevated CD73 expression and high adenosine levels in the TME are associated with poor prognosis and resistance to therapy in various cancers, including multiple myeloma (MM).[2][4]
This compound is an orally bioavailable, small molecule inhibitor of CD73 designed to block this immunosuppressive pathway.[3] By inhibiting CD73, this compound aims to reduce adenosine levels within the TME, thereby restoring and enhancing the cytotoxic activity of immune effector cells, such as T cells and Natural Killer (NK) cells, against tumor cells.[3][5] Preclinical data strongly support this mechanism, positioning this compound as a promising immunomodulatory agent.[6]
Quantitative Preclinical Data
The preclinical efficacy of this compound has been quantified through a series of in vitro and ex vivo studies. The data highlight its high potency, selectivity, and functional impact on immune cells and cancer models.
In Vitro Potency and Selectivity
This compound demonstrates sub-nanomolar potency in biochemical and cell-based assays, effectively blocking the production of adenosine.[2][7] Its high selectivity minimizes the potential for off-target effects.
| Parameter | Value | Cell Line / System | Reference |
| Biochemical IC50 | < 0.1 nM | Biochemical Assay | [7] |
| Binding Affinity (KD) | 30 pM | N/A | [7] |
| Adenosine Generation EC50 | 0.14 nM | H1528 Human NSCLC Cells | [7] |
| Adenosine Generation EC50 | 1.0 nM | EMT6 Mouse Cancer Cells | [7] |
| Selectivity | >300,000-fold | Panel of 19 related enzymes | [2] |
Table 1: In Vitro Potency and Selectivity of this compound.
Efficacy in Immune Cell Assays
This compound effectively reverses adenosine-mediated immunosuppression and restores the function of cytotoxic T cells, even in an environment with high concentrations of AMP, mimicking the TME.[4][8]
| Assay | Key Finding | Conditions | Reference |
| CD8+ T Cell Function Rescue | Efficiently rescued cytotoxic T-cell function at nanomolar concentrations. | High AMP concentrations (1 mM) | [2][8] |
| CD8+ T Cell Proliferation & Cytokine Production | Increased CD8+ T-cell proliferation and TNF-α production. | High AMP environment | [7] |
Table 2: Functional Restoration of Immune Cells by this compound.
Ex Vivo Efficacy in Multiple Myeloma Patient Samples
Studies using bone marrow aspirates from relapsed/refractory multiple myeloma (RRMM) patients demonstrate that this compound has significant single-agent activity, promoting an anti-tumor immune response within the native bone marrow microenvironment.[9][10][11]
| Assay / Endpoint | Key Finding | Concentration / Condition | Reference |
| Adenosine Production Inhibition | Significantly reduced adenosine production (P=0.0018). | 0.1 µM this compound | [9] |
| Autologous MM Cell Lysis | Induced dose-dependent killing of autologous MM cells. | All dose levels tested | [9][11][12] |
| NK Cell-Mediated Cytotoxicity | Significantly induced NK cell-mediated lysis of target cells. | 0.5 µM this compound | [9] |
| pDC Activation | Activated plasmacytoid dendritic cells (pDCs). | 0.5 µM this compound | [9] |
| T Cell Proliferation & Activation | Stimulated proliferation and activation (CD69 expression) of CD3+ T cells. | 0.5 µM this compound | [9] |
Table 3: Ex Vivo Anti-Myeloma Activity of this compound in Patient-Derived Samples.
Key Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections describe the core assays used to evaluate this compound efficacy.
Adenosine Production Assay
This assay quantifies the ability of this compound to inhibit CD73 enzymatic activity on cancer cells.
-
Cell Plating: CD73-expressing cells (e.g., H1568) are seeded in appropriate culture plates.
-
Inhibitor Pre-treatment: Cells are pre-treated with various concentrations of this compound or vehicle control (DMSO) for 15 minutes.[9]
-
Substrate Addition: A solution containing AMP (e.g., 10 µM) and an adenosine deaminase inhibitor, such as 5 µM EHNA (erythro-9-(2-hydroxy-3-nonyl)adenine), is added to initiate the enzymatic reaction.[9] EHNA prevents the degradation of the adenosine product.
-
Incubation: The reaction proceeds for 1 hour at 37°C.[9]
-
Quantification: The reaction is stopped, and the concentration of adenosine in the cell supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[9]
Ex Vivo Autologous Multiple Myeloma Cell Killing Assay
This assay assesses the ability of this compound to induce immune-mediated killing of primary MM cells within their native microenvironment.
-
Sample Processing: Bone marrow aspirates from RRMM patients are processed to isolate bone marrow mononuclear cells (BM-MNCs) via density gradient centrifugation.[9]
-
Treatment: Total BM-MNCs are cultured and treated with a dose range of this compound or vehicle control for 48-72 hours.[9][13]
-
Staining and Analysis: Cells are harvested and stained with fluorescently-conjugated antibodies against a myeloma cell surface marker (e.g., anti-CD138) and a viability dye (e.g., 7-AAD).[9]
-
Data Acquisition: The percentage of viable (7-AAD negative) CD138-positive MM cells is quantified using multicolor flow cytometry. A reduction in this population in this compound-treated samples compared to control indicates cell lysis.[9]
T Cell Activation and Proliferation Assay
This protocol evaluates the effect of this compound on T cell function within the patient-derived bone marrow milieu.
-
T Cell Stimulation: MM patient BM-MNCs are first stimulated with a CD3/CD28 T cell activator cocktail for 48 hours to prime the T cells.[9]
-
Treatment: Following stimulation, cells are washed and cultured in fresh medium containing either this compound (e.g., 0.5 µM) or vehicle control for 7-10 days.[9]
-
Analysis: T cell populations are analyzed by flow cytometry for markers of activation (e.g., CD69), proliferation, and differentiation into central and effector memory subsets.[9]
Visualized Mechanisms and Workflows
Diagrams generated using Graphviz provide a clear visual representation of the underlying biological pathways and experimental processes.
This compound Mechanism of Action in the Adenosine Pathway
Caption: this compound inhibits CD73, blocking the conversion of AMP to immunosuppressive adenosine.
Experimental Workflow for Ex Vivo Analysis of MM Patient Samples
Caption: Workflow for assessing this compound efficacy in primary multiple myeloma patient samples.
Conclusion
The comprehensive preclinical data for this compound provide a strong rationale for its clinical development. This compound is a highly potent and selective CD73 inhibitor that effectively blocks the immunosuppressive adenosine pathway. Ex vivo studies using patient-derived multiple myeloma samples have demonstrated its ability to act as a single agent in restoring anti-tumor immunity and inducing myeloma cell death.[9][10] These findings underscore the therapeutic potential of this compound as a novel immunotherapy for multiple myeloma and potentially other malignancies characterized by a TME rich in adenosine.[6] The ongoing clinical evaluation of this compound will be critical in translating these promising preclinical results into patient benefit.[6][9]
References
- 1. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Discovery of this compound, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 3. Facebook [cancer.gov]
- 4. oricpharma.com [oricpharma.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 8. oricpharma.com [oricpharma.com]
- 9. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 10. oricpharma.com [oricpharma.com]
- 11. ORIC Pharmaceuticals to Present Preclinical Data on CD73 Inhibitor Program in Multiple Myeloma at the 64th American Society of Hematology (ASH) Annual Meeting | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]
- 12. ORIC Pharmaceuticals Presents Preclinical Data Demonstrating this compound as a Potential Best-in-Class CD73 Inhibitor at the 64th American Society of Hematology (ASH) Annual Meeting | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]
- 13. oricpharma.com [oricpharma.com]
The Discovery and Chemical Profile of ORIC-533: A Potent Oral CD73 Inhibitor for Multiple Myeloma
South San Francisco, CA - ORIC Pharmaceuticals has developed ORIC-533, a highly potent and orally bioavailable small molecule inhibitor of CD73, a critical enzyme in the immunosuppressive adenosine (B11128) pathway.[1][2] This in-depth guide explores the discovery, chemical structure, and mechanism of action of this compound, a promising therapeutic candidate currently in clinical development for relapsed/refractory multiple myeloma.[1][3]
Discovery and Medicinal Chemistry
This compound was identified through a robust structure-based drug design campaign.[4] The discovery process aimed to develop a potent and orally bioavailable inhibitor of CD73, an ectoenzyme that catalyzes the conversion of adenosine monophosphate (AMP) to immunosuppressive adenosine in the tumor microenvironment.[4][5] The design of this compound was informed by the binding mode of adenosine 5'-(α,β-methylene)-diphosphonate with human CD73.[4]
The chemical structure of this compound was first publicly disclosed at the American Chemical Society (ACS) Spring 2024 Meeting.[6]
Chemical Structure:
-
IUPAC Name: [(2S)-2-[[(2R,3S,4R,5R)-5-[6-chloro-4-(cyclopentylamino)pyrazolo[3,4-d]pyrimidin-1-yl]-3,4-dihydroxyoxolan-2-yl]methoxy]-1-hydroxy-3-(2H-tetrazol-5-ylmethoxy)propan-2-yl]phosphonic acid
-
Molecular Formula: C₂₀H₂₉ClN₉O₉P
-
Molecular Weight: 605.9 g/mol
A general synthetic scheme for this compound has been described, involving the selective amination of a pyrazolopyrimidine core, followed by a series of protection and deprotection steps to introduce the ribose and phosphonic acid moieties.[7] A detailed, step-by-step synthesis protocol is available in the supporting information of the publication by Moore et al. in the Journal of Medicinal Chemistry.[5]
Mechanism of Action: Targeting the Adenosine Pathway
This compound is a selective and potent inhibitor of CD73, the final enzyme responsible for the production of extracellular adenosine from AMP.[8][9] In the tumor microenvironment, particularly in multiple myeloma, high levels of adenosine suppress the activity of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells, allowing cancer cells to evade immune surveillance.[10][11]
By inhibiting CD73, this compound blocks the production of adenosine, thereby restoring and enhancing the anti-tumor immune response.[9] Preclinical studies have shown that this compound can rescue cytotoxic T-cell function even in the presence of high AMP concentrations, which is characteristic of the tumor microenvironment.[2][12]
Below is a diagram illustrating the role of CD73 in the adenosine signaling pathway and the mechanism of action of this compound.
Caption: The CD73-adenosine pathway and the inhibitory action of this compound.
Quantitative Data
The following tables summarize the key quantitative data for this compound from preclinical and clinical studies.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC₅₀ | 0.1 nM | Recombinant Human CD73 | [13] |
| Cellular EC₅₀ | 0.1 nM | Human CD8+ T-cells | [13] |
Table 2: Preclinical and Clinical Pharmacokinetics of this compound
| Parameter | Value | Species/Population | Reference |
| Plasma Half-life (t₁/₂) | ~24 hours | Humans (Multiple Myeloma Patients) | [12] |
| Dosing Regimen | Once daily (QD), oral | Humans (Phase 1b study) | [12] |
Experimental Protocols
This section details the methodologies for key experiments cited in the development of this compound.
CD73 Inhibition Assay (Adenosine Quantification by LC-MS/MS)
This assay quantifies the production of adenosine from AMP by CD73 and the inhibitory effect of this compound.
Protocol:
-
Cell Culture: H1568 cells, which endogenously express CD73, are cultured to confluency.
-
Pre-treatment: Cells are pre-treated with varying concentrations of this compound or a vehicle control for 15 minutes.
-
Substrate Addition: A solution containing 10 µM AMP and 5 µM EHNA (an adenosine deaminase inhibitor) is added to the cells.
-
Incubation: The cells are incubated for 1 hour at 37°C.
-
Sample Collection: The supernatant is collected.
-
Quantification: The concentration of adenosine in the supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[3]
T-cell Activation and Proliferation Assay
This assay assesses the ability of this compound to rescue T-cell function from adenosine-mediated immunosuppression.
Protocol:
-
T-cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated, and CD8+ T-cells are purified.
-
Activation: T-cells are activated for 24 hours with tetrameric anti-CD3/CD28/CD2 antibodies in serum-free media.
-
Labeling: Activated T-cells are labeled with a proliferation tracking dye (e.g., CellTrace Violet).
-
Treatment: Labeled T-cells are plated in 96-well plates, and treated with varying concentrations of this compound in the presence of AMP.
-
Incubation: Cells are incubated for 72-96 hours.
-
Analysis:
-
Cytokine Production: Supernatants are collected, and cytokine levels (e.g., IFNγ, TNFα) are measured by Meso Scale Discovery (MSD) ELISA.
-
Proliferation: T-cell proliferation is quantified by flow cytometry based on the dilution of the proliferation tracking dye.[13]
-
Ex Vivo Multiple Myeloma Cell Viability Assay
This assay evaluates the effect of this compound on the viability of primary multiple myeloma cells in the context of the bone marrow microenvironment.
Protocol:
-
Sample Collection: Bone marrow mononuclear cells (BM-MNCs) are isolated from bone marrow aspirates of relapsed/refractory multiple myeloma patients.
-
Treatment: BM-MNCs are cultured in the presence of varying concentrations of this compound for 48-72 hours.
-
Staining: Cells are stained with fluorescently labeled antibodies against CD138 (a marker for myeloma cells) and a viability dye (e.g., 7-AAD).
-
Analysis: The viability of CD138+ multiple myeloma cells is determined by flow cytometry.[13]
Below is a diagram illustrating the experimental workflow for evaluating this compound.
Caption: A streamlined workflow for the preclinical and clinical evaluation of this compound.
Clinical Development
This compound is currently being evaluated in a Phase 1b clinical trial (NCT05227144) in patients with relapsed or refractory multiple myeloma.[3][9] Initial data from the dose-escalation portion of the trial have demonstrated a favorable safety profile, with only Grade 1 and 2 treatment-related adverse events reported.[12] The pharmacokinetic profile of this compound supports once-daily oral dosing, with an estimated plasma half-life of approximately 24 hours.[12] Furthermore, strong inhibition of soluble CD73 enzymatic activity was observed across all dose levels, indicating good target engagement.[12]
Conclusion
This compound is a potent, selective, and orally bioavailable inhibitor of CD73 with a promising preclinical and early clinical profile. By targeting the immunosuppressive adenosine pathway, this compound represents a novel immunomodulatory approach for the treatment of multiple myeloma. The ongoing clinical development will further elucidate its therapeutic potential in this patient population.
References
- 1. Mechanisms of Immune Evasion in Multiple Myeloma: Open Questions and Therapeutic Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. oricpharma.com [oricpharma.com]
- 3. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of this compound, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. drughunter.com [drughunter.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Paper: Preliminary Results of the Oral CD73 Inhibitor, this compound, in Relapsed/Refractory Multiple Myeloma (RRMM) [ash.confex.com]
- 10. Frontiers | CD38 in Adenosinergic Pathways and Metabolic Re-programming in Human Multiple Myeloma Cells: In-tandem Insights From Basic Science to Therapy [frontiersin.org]
- 11. Targeting Adenosine Receptor Signaling in Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Initial Phase 1 Dose Escalation Data for this compound in [globenewswire.com]
- 13. oricpharma.com [oricpharma.com]
ORIC-533: A Technical Deep Dive into a Potent and Selective CD73 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the target selectivity, binding affinity, and mechanism of action of ORIC-533, a clinical-stage, orally bioavailable small molecule inhibitor of CD73. The information is compiled from publicly available preclinical and clinical data.
Executive Summary
This compound is a highly potent and selective inhibitor of CD73, an ecto-5'-nucleotidase that plays a critical role in tumor immune evasion. By blocking the conversion of adenosine (B11128) monophosphate (AMP) to the immunosuppressive nucleoside adenosine within the tumor microenvironment, this compound aims to restore anti-tumor immunity. Preclinical data have demonstrated its ability to reverse adenosine-driven immunosuppression and induce tumor cell death. This compound is currently in clinical development for the treatment of relapsed/refractory multiple myeloma.
Target Selectivity and Binding Affinity
This compound exhibits a highly selective and potent inhibitory profile against its target, CD73. The following tables summarize the key quantitative data on its binding affinity and potency.
Table 1: Binding Affinity and Potency of this compound
| Parameter | Value | Species | Assay Type |
| Biochemical IC50 | < 0.1 nM | Human | Biochemical Assay |
| Dissociation Constant (KD) | 30 pM | Human | Not Specified |
| Cellular EC50 (H1528 cells) | 0.14 nM | Human | Adenosine Generation Assay |
| Cellular EC50 (EMT6 cells) | 1.0 nM | Mouse | Adenosine Generation Assay |
Data sourced from publicly available scientific presentations and publications.[1]
Table 2: Selectivity Profile of this compound
| Target Family | Number of Targets Tested | Result |
| Related Nucleotidases | 19 | No off-target activity observed (>300,000-fold selectivity) |
Details on the specific off-targets tested are not publicly available.[2]
Mechanism of Action: The Adenosine Pathway
CD73 is a key enzyme in the extracellular adenosine pathway, which is a significant contributor to the immunosuppressive tumor microenvironment. The following diagram illustrates the mechanism of action of this compound within this pathway.
References
The Adenosine Axis in Oncology: A Technical Overview of ORIC-533, a Potent and Orally Bioavailable CD73 Inhibitor
For Immediate Release
This technical guide provides an in-depth analysis of the pharmacokinetics and oral bioavailability of ORIC-533, a novel, potent, and selective small molecule inhibitor of CD73. Developed by ORIC Pharmaceuticals, this compound is currently under investigation for the treatment of advanced solid tumors and multiple myeloma. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the adenosine (B11128) pathway in oncology.
Introduction: The Role of CD73 in Tumor Immune Evasion
The tumor microenvironment (TME) is characterized by a complex interplay of cellular and molecular factors that can promote tumor growth and suppress anti-tumor immunity. One of the key immunosuppressive mechanisms is the production of adenosine. Extracellular adenosine, generated through the enzymatic activity of CD39 and CD73, binds to adenosine receptors on immune cells, leading to the dampening of T-cell and NK-cell function and the promotion of an immunosuppressive milieu.
CD73 (ecto-5'-nucleotidase) catalyzes the final step in the adenosine production pathway, the dephosphorylation of adenosine monophosphate (AMP) to adenosine. Elevated levels of CD73 have been observed in various tumor types and are often associated with poor prognosis. By inhibiting CD73, this compound aims to reduce the concentration of immunosuppressive adenosine in the TME, thereby restoring and enhancing the anti-tumor immune response.
Mechanism of Action of this compound
This compound is an orally bioavailable, small molecule inhibitor that potently and selectively targets CD73.[1] By blocking the enzymatic activity of CD73, this compound prevents the conversion of AMP to adenosine, leading to a reduction in adenosine levels within the tumor microenvironment.[1][2] This reduction in adenosine relieves the suppression of various immune cells, including CD8+ T cells and NK cells, and enhances their ability to recognize and eliminate cancer cells.[2][3] Preclinical studies have demonstrated that this compound can rescue cytotoxic T-cell function even in the presence of high AMP concentrations, a condition often found in the TME.[4]
Figure 1: this compound Mechanism of Action in the Adenosine Pathway.
Pharmacokinetics of this compound
The pharmacokinetic profile of this compound has been evaluated in multiple preclinical species, demonstrating its suitability for oral administration.
Preclinical Pharmacokinetics
This compound exhibits favorable pharmacokinetic properties across different preclinical species, including low clearance and high stability.[5] A summary of the intravenous pharmacokinetic parameters in beagle dogs is presented in Table 1.
Table 1: Intravenous Pharmacokinetic Parameters of this compound in Beagle Dogs
| Parameter | Value |
| Clearance (CL) | 1.18 mL/min/kg |
| Volume of Distribution (Vss) | 0.270 L/kg |
| Area Under the Curve (AUC∞) | 4.90 µM·h |
| Half-life (t½) | 3.2 h |
| Data from a single 0.2 mg/kg intravenous dose.[5] |
Clinical Pharmacokinetics
In a Phase 1b dose-escalation study in patients with relapsed/refractory multiple myeloma, this compound demonstrated a favorable pharmacokinetic profile with an estimated plasma half-life of approximately 24 hours, supporting once-daily (QD) dosing.
Oral Bioavailability
This compound has been specifically designed for oral administration. Preclinical studies have confirmed its oral bioavailability, and clinical data from the Phase 1b trial have shown good bioavailability in patients.[6] Dose-proportional increases in exposure have been observed across multiple dose cohorts in clinical trials.
Experimental Protocols
CD73 Enzymatic Activity Assay
The inhibitory activity of this compound on CD73 was assessed using a biochemical assay that measures the conversion of AMP to adenosine.
References
- 1. asau.ru [asau.ru]
- 2. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 6. drughunter.com [drughunter.com]
In Vitro Efficacy of ORIC-533: A Technical Overview for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the in vitro studies of ORIC-533, a potent and selective oral inhibitor of CD73. The following sections detail the quantitative effects of this compound on various cancer cell lines, the experimental protocols used in these key studies, and visual representations of its mechanism of action and experimental workflows.
Quantitative In Vitro Activity of this compound
This compound has demonstrated significant potency in preclinical in vitro models. Its activity has been characterized by its ability to inhibit the production of adenosine (B11128) and restore immune cell function. The following table summarizes the key quantitative data from these studies.
| Parameter | Cell Line / System | Value | Reference |
| EC50 | H1528 (Human NSCLC) | 0.14 nM | [1] |
| EC50 | EMT6 (Mouse) | 1.0 nM | [1] |
| Biochemical IC50 | Purified CD73 | <0.1 nM | [1] |
| KD | CD73 | 30 pM | [1] |
Mechanism of Action: The Adenosine Pathway
This compound functions by inhibiting CD73, a crucial enzyme in the adenosine signaling pathway, which is often exploited by cancer cells to create an immunosuppressive tumor microenvironment.[2][3] Extracellular adenosine, produced through the dephosphorylation of adenosine monophosphate (AMP) by CD73, suppresses the activity of various immune cells, including T cells, natural killer (NK) cells, and dendritic cells.[2][3] By blocking this process, this compound restores and enhances the anti-tumor immune response.[2][4]
Caption: Mechanism of this compound in the adenosine signaling pathway.
Experimental Protocols
The following sections outline the methodologies for key in vitro experiments used to characterize the activity of this compound.
Adenosine Production Assay
This assay quantifies the ability of this compound to inhibit the generation of adenosine by cancer cells.
Protocol:
-
Cell Culture: H1568 non-small cell lung cancer (NSCLC) cells, which express CD73, are cultured to a suitable confluency.[5]
-
Pre-treatment: The cells are pre-treated with varying concentrations of this compound or a control substance (e.g., DMSO) for 15 minutes.[5]
-
Substrate Addition: A solution containing 10 µM AMP and 5 µM EHNA (an adenosine deaminase inhibitor) is added to the cell cultures.[5]
-
Incubation: The cells are incubated for 1 hour to allow for the enzymatic conversion of AMP to adenosine.[5]
-
Quantification: The concentration of adenosine in the cell supernatant is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).[5]
Caption: Workflow for the adenosine production assay.
T-Cell Proliferation and Activation Assay
This assay evaluates the ability of this compound to rescue immunosuppressed CD8+ T-cells.
Protocol:
-
T-Cell Isolation: CD8+ T-cells are isolated from human peripheral blood mononuclear cells (PBMCs).
-
Immunosuppressive Environment: An immunosuppressive environment is created by adding high concentrations of AMP to the T-cell culture medium.[6][7]
-
Treatment: The immunosuppressed T-cells are treated with varying concentrations of this compound.
-
Stimulation: T-cells are stimulated to proliferate and activate, for example, using anti-CD3/CD28 antibodies.
-
Analysis: T-cell proliferation is measured, often using a dye dilution assay (e.g., CFSE) and flow cytometry. T-cell activation is assessed by measuring the production of cytokines such as TNF-α and IFN-γ.[1]
Caption: Workflow for T-cell proliferation and activation assays.
Ex Vivo Multiple Myeloma Cell Lysis Assay
This assay assesses the ability of this compound to induce the killing of multiple myeloma (MM) cells within the bone marrow microenvironment.
Protocol:
-
Sample Collection: Bone marrow aspirates are obtained from relapsed or refractory multiple myeloma patients.[5][8]
-
Treatment: The total bone marrow mononuclear cells (BM-MNCs) are treated with this compound in a dose-dependent manner.[5]
-
Staining: After treatment, the cells are stained with 7-AAD (a viability dye) and an anti-CD138 antibody to identify plasma cells.[5]
-
Flow Cytometry: The viability of CD138+ MM cells is analyzed by flow cytometry to determine the extent of cell lysis.[5]
Caption: Workflow for the ex vivo multiple myeloma cell lysis assay.
Conclusion
The in vitro data strongly support the characterization of this compound as a highly potent and selective inhibitor of CD73. Its ability to block adenosine production at sub-nanomolar concentrations translates to the effective rescue of immune cell function in immunosuppressive conditions. The significant, single-agent cytotoxic effects observed in ex vivo models using patient-derived multiple myeloma cells further underscore its therapeutic potential. These compelling preclinical findings have provided a solid foundation for the ongoing clinical evaluation of this compound in patients with relapsed and refractory multiple myeloma.[5]
References
- 1. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 2. Myeloma Drug this compound: Early Trial Update - HealthTree for Multiple Myeloma [healthtree.org]
- 3. Facebook [cancer.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oricpharma.com [oricpharma.com]
- 7. Initial Phase 1 Dose Escalation Data for this compound in Relapsed/Refractory Multiple Myeloma Demonstrates Clinical Activity and Strong Safety Profile Supporting Potential for Combination Development - BioSpace [biospace.com]
- 8. ORIC Pharmaceuticals Presents Preclinical Data [globenewswire.com]
Methodological & Application
Application Notes and Protocols for ORIC-533 in Mouse Models of Multiple Myeloma
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORIC-533 is a potent, orally bioavailable small molecule inhibitor of CD73, an ectoenzyme that plays a critical role in tumor immune evasion.[1][2][3] In the tumor microenvironment, particularly in multiple myeloma, CD73 converts adenosine (B11128) monophosphate (AMP) to adenosine.[1][2][3] Adenosine, in turn, suppresses the activity of various immune cells, including T cells, NK cells, and dendritic cells, thereby allowing cancer cells to escape immune surveillance.[4] By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, leading to the restoration and enhancement of anti-tumor immune responses.[1][2][4] Preclinical studies have demonstrated that this compound can restore cytotoxic T-cell function and induce the lysis of multiple myeloma cells in ex vivo assays using patient-derived bone marrow aspirates.[5][6]
These application notes provide a comprehensive overview of the mechanism of action of this compound and detailed protocols for its evaluation in preclinical mouse models of multiple myeloma. The provided methodologies for in vivo studies are based on established and widely used models in multiple myeloma research, as specific in vivo data for this compound in these models is not yet publicly available.
Mechanism of Action of this compound
This compound targets the adenosine pathway, a key driver of immunosuppression in the multiple myeloma bone marrow microenvironment.
-
CD73 Inhibition: this compound is a highly selective and potent inhibitor of CD73.[1]
-
Reduction of Adenosine: By blocking CD73, this compound prevents the conversion of AMP to adenosine, leading to a significant reduction in adenosine levels in the tumor microenvironment.[1]
-
Immune Cell Activation: The decrease in adenosine alleviates the suppression of immune effector cells. This leads to the enhanced proliferation and activation of CD8+ T cells and NK cells, and promotes the maturation and function of dendritic cells.[4]
-
Anti-Myeloma Activity: The reactivated immune cells can then effectively recognize and eliminate multiple myeloma cells.[1]
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the tumor microenvironment.
Quantitative Data
The following table summarizes the available preclinical data for this compound, primarily from in vitro and ex vivo studies.
| Parameter | Cell Line/System | Value | Reference |
| Biochemical Potency | Recombinant Human CD73 | IC50 < 0.1 nM | [7] |
| Cellular Potency (Adenosine Production Inhibition) | H1528 (Human NSCLC) | EC50 = 0.14 nM | [7] |
| EMT6 (Mouse Mammary Carcinoma) | EC50 = 1.0 nM | [7] | |
| Pharmacokinetics (Dog) | Intravenous (0.2 mg/kg) | CL = 1.18 mL/min/kg, Vss = 0.270 L/kg, T1/2 = 3.2 h | [7] |
| Pharmacokinetics (Human) | Oral Dosing | Plasma half-life of ~24 hours | [4] |
| Ex Vivo Efficacy | Relapsed/Refractory Multiple Myeloma Patient Bone Marrow Aspirates | Significant lysis of myeloma cells at nanomolar concentrations | [5][6] |
Note: In vivo efficacy data for this compound in a specific multiple myeloma mouse model is not publicly available at this time.
Experimental Protocols
The following are detailed, exemplary protocols for evaluating the efficacy of this compound in commonly used mouse models of multiple myeloma.
Syngeneic Mouse Model of Multiple Myeloma (5TGM1)
The 5TGM1 model is a well-established immunocompetent mouse model that recapitulates many features of human multiple myeloma, including bone marrow infiltration and osteolytic bone disease.
Materials:
-
5TGM1 multiple myeloma cells (luciferase-expressing for in vivo imaging)
-
C57BL/KaLwRij mice (female, 6-8 weeks old)[8]
-
This compound
-
Vehicle for this compound (e.g., 0.5% methylcellulose)
-
Standard cell culture reagents
-
Bioluminescence imaging system
-
Micro-CT scanner
-
Flow cytometry reagents
-
ELISA kits for M-protein quantification
Protocol:
-
Cell Culture: Culture 5TGM1-luc cells in appropriate media (e.g., Iscove's Modified Dulbecco's Medium with 10% FBS and supplements) to 80-90% confluency.
-
Tumor Inoculation:
-
Harvest and wash the 5TGM1-luc cells.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension intravenously (i.v.) into the tail vein of each C57BL/KaLwRij mouse.[9]
-
-
Treatment with this compound:
-
Randomize mice into treatment and control groups (n=8-10 per group) once tumor engraftment is confirmed by bioluminescence imaging (typically day 7-10).
-
Prepare this compound in the vehicle at the desired concentrations.
-
Administer this compound or vehicle orally (p.o.) once daily. Note: The optimal dose and schedule for this compound in this model needs to be determined empirically. A starting point could be based on doses used for other small molecule inhibitors in similar models.
-
-
Efficacy Monitoring:
-
Tumor Burden: Monitor tumor growth weekly using bioluminescence imaging. Quantify the total photon flux for each mouse.
-
Survival: Monitor mice daily for signs of morbidity and euthanize when humane endpoints are reached. Record survival data.
-
M-protein Levels: Collect blood samples bi-weekly via retro-orbital or submandibular bleeding and quantify serum M-protein (IgG2b) levels by ELISA.
-
Bone Disease: At the end of the study, harvest femurs and tibias for analysis of osteolytic lesions by micro-CT.
-
Pharmacodynamics: At selected time points, collect bone marrow and spleen samples for analysis of immune cell populations (e.g., CD8+ T cells, NK cells, regulatory T cells) by flow cytometry.
-
Human Multiple Myeloma Xenograft Model
This model utilizes immunodeficient mice to allow for the growth of human multiple myeloma cells.
Materials:
-
Human multiple myeloma cell line (e.g., MM.1S, RPMI-8226, U266)
-
NOD/SCID or NSG mice (female, 6-8 weeks old)[10]
-
This compound
-
Vehicle for this compound
-
Matrigel (optional, for subcutaneous model)
-
Calipers (for subcutaneous model)
-
ELISA kits for human IgG
Protocol:
-
Tumor Inoculation (Subcutaneous):
-
Resuspend human myeloma cells in a 1:1 mixture of PBS and Matrigel at a concentration of 5-10 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Inoculation (Systemic/Orthotopic):
-
Resuspend human myeloma cells in sterile PBS at a concentration of 5-10 x 10^6 cells/100 µL.
-
Inject 100 µL of the cell suspension intravenously into the tail vein of each mouse.
-
-
Treatment with this compound:
-
When tumors in the subcutaneous model reach a palpable size (e.g., 100-150 mm³) or when signs of disease are evident in the systemic model (e.g., hind limb paralysis, detectable human IgG), randomize mice into treatment and control groups.
-
Administer this compound or vehicle orally once daily.
-
-
Efficacy Monitoring:
-
Subcutaneous Model: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Systemic Model: Monitor for signs of disease progression and survival.
-
Human IgG Levels: Collect blood samples and quantify the levels of human IgG in the serum as a surrogate marker for tumor burden.
-
Body Weight: Monitor the body weight of the mice 2-3 times per week as an indicator of general health and treatment toxicity.
-
Experimental Workflow Diagram
Caption: General experimental workflow for evaluating this compound in mouse models.
Conclusion
This compound is a promising, orally bioavailable CD73 inhibitor with a well-defined mechanism of action that leads to the reversal of immunosuppression in the tumor microenvironment. The provided protocols for syngeneic and xenograft mouse models of multiple myeloma offer a framework for the in vivo evaluation of this compound's therapeutic efficacy. These studies will be crucial in further elucidating its anti-myeloma activity and in guiding its clinical development for the treatment of multiple myeloma.
References
- 1. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Paper: Preliminary Results of the Oral CD73 Inhibitor, this compound, in Relapsed/Refractory Multiple Myeloma (RRMM) [ash.confex.com]
- 5. oricpharma.com [oricpharma.com]
- 6. Initial Phase 1 Dose Escalation Data for this compound in Relapsed/Refractory Multiple Myeloma Demonstrates Clinical Activity and Strong Safety Profile Supporting Potential for Combination Development - BioSpace [biospace.com]
- 7. Novel myeloma patient-derived xenograft models unveil the potency of anlotinib to overcome bortezomib resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jitc.bmj.com [jitc.bmj.com]
- 9. ashpublications.org [ashpublications.org]
- 10. Mouse models of multiple myeloma: technologic platforms and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
ORIC-533: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORIC-533 is a potent and orally bioavailable small molecule inhibitor of CD73 (ecto-5'-nucleotidase).[1][2][3] CD73 is a key enzyme in the adenosine (B11128) signaling pathway, which plays a critical role in creating an immunosuppressive tumor microenvironment.[4] By inhibiting CD73, this compound blocks the conversion of adenosine monophosphate (AMP) to adenosine, thereby reducing the concentration of immunosuppressive adenosine in the tumor microenvironment and restoring anti-tumor immunity.[5][6] These properties make this compound a promising candidate for cancer immunotherapy, particularly in hematological malignancies like multiple myeloma.[4]
This document provides detailed application notes on the solubility of this compound and comprehensive protocols for its preparation and use in cell culture experiments.
Data Presentation
This compound Solubility
This compound exhibits high aqueous solubility across a range of pH values, a critical property for a potential oral therapeutic. While highly soluble in aqueous solutions, for in vitro cell culture applications, it is common practice to prepare a concentrated stock solution in an organic solvent.
| Solvent | Concentration | pH | Notes |
| Aqueous Buffer | >800 µM | 1.2 - 7.4 | High solubility in aqueous solutions. |
| DMSO | 10 mM | Not Applicable | A common solvent for preparing concentrated stock solutions for in vitro experiments.[3] |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Procedure:
-
Aseptic Technique: Perform all steps in a sterile environment, such as a laminar flow hood, to prevent contamination.
-
Weighing this compound: Carefully weigh the required amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution (Molecular Weight of this compound: ~606 g/mol ), weigh out approximately 0.606 mg of the compound.
-
Dissolving in DMSO: Add the weighed this compound powder to a sterile microcentrifuge tube. Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.
Preparation of Working Solutions for Cell Culture
This protocol outlines the dilution of the 10 mM this compound DMSO stock solution to final working concentrations for treating cells in culture.
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium (e.g., RPMI, DMEM) supplemented with serum and antibiotics as required for your cell line.
-
Sterile microcentrifuge tubes or plates for serial dilutions.
-
Calibrated pipettes
Procedure:
-
Thawing Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Intermediate Dilutions (if necessary): Depending on the desired final concentrations, it may be necessary to perform one or more intermediate dilutions in complete cell culture medium. For example, to prepare a 1 mM intermediate stock, dilute the 10 mM stock 1:10 in culture medium.
-
Final Dilution: Prepare the final working concentrations by diluting the stock or intermediate solutions directly into the cell culture medium that will be added to the cells. A common method involves preparing a series of concentrated working solutions (e.g., 2X, 5X, or 10X the final concentration) and then adding an equal volume of this to the cells in their culture vessel.
-
Example for a 1:1000 final dilution: To achieve a final concentration of 10 µM from a 10 mM stock, you can add 1 µL of the stock solution to 1 mL of cell culture medium.
-
-
Vehicle Control: It is crucial to include a vehicle control in all experiments. This control should contain the same final concentration of DMSO as the highest concentration of this compound used to treat the cells. This accounts for any potential effects of the solvent on the cells.
-
Treatment of Cells: Remove the existing medium from the cultured cells and replace it with the medium containing the desired final concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration under standard cell culture conditions (e.g., 37°C, 5% CO₂).
Mandatory Visualizations
This compound Signaling Pathway
Caption: this compound inhibits CD73, blocking adenosine production and reversing immunosuppression.
Experimental Workflow for this compound Cell Treatment
Caption: A stepwise workflow for preparing and treating cells with this compound in vitro.
References
Application Notes and Protocols: Flow Cytometry Analysis of Immune Cells Treated with ORIC-533
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORIC-533 is a potent and selective oral inhibitor of CD73, an ectoenzyme that plays a critical role in the tumor microenvironment by converting adenosine (B11128) monophosphate (AMP) to immunosuppressive adenosine.[1][2][3] By blocking this pathway, this compound aims to reverse adenosine-mediated immune suppression and enhance the anti-tumor immune response.[2][4] Preclinical and clinical studies have demonstrated that this compound can restore the function of various immune cells, including T cells, and Natural Killer (NK) cells, and modulate the activity of plasmacytoid dendritic cells (pDCs).[1][4] This document provides detailed application notes and protocols for the flow cytometric analysis of immune cells treated with this compound, designed to guide researchers in accurately assessing its immunomodulatory effects.
Mechanism of Action: The Adenosine Pathway
This compound targets the enzymatic activity of CD73, which is the final step in the extracellular production of adenosine. This process begins with the release of ATP and NAD+ from cancer cells, which are then catabolized to AMP. CD73 then converts AMP to adenosine, which binds to A2a and A2b receptors on immune cells, leading to immunosuppression. By inhibiting CD73, this compound prevents the production of adenosine, thereby restoring the effector functions of immune cells.
Data Presentation: Summary of Expected Outcomes
The following tables summarize the anticipated quantitative changes in immune cell populations and activation markers following treatment with this compound, based on preclinical findings. These tables are intended to serve as a reference for expected results from flow cytometry experiments.
Table 1: Effect of this compound on T Cell Subsets in Human PBMCs
| Cell Population | Marker Profile | Expected Change with this compound | Representative Fold Change |
| Activated CD8+ T Cells | CD8+, CD69+ | Increase | ~1.5 - 2.5 fold |
| Activated CD4+ T Cells | CD4+, CD69+ | Increase | ~1.5 - 2.0 fold |
| Central Memory T Cells (TCM) | CD3+, CD62L+, CD45RA- | Increase | ~3.0 fold[4] |
| Effector Memory T Cells (TEM) | CD3+, CD62L-, CD45RA- | Increase | ~2.15 fold[4] |
| Terminally Differentiated Effector Memory T Cells (TEMRA) | CD3+, CD45RA+, CD62L- | Increase | ~1.87 fold[4] |
Table 2: Effect of this compound on Myeloma Cells and Other Immune Cells in Bone Marrow
| Cell Population | Marker Profile | Expected Change with this compound | Notes |
| Viable Myeloma Cells | CD138+ | Decrease | Dose-dependent reduction in viability[4][5] |
| Activated NK Cells | CD3-, CD56+, CD69+ | Increase | Enhanced cytolytic activity |
| Activated pDCs | Lineage-, HLA-DR+, CD123+, CD86+ | Increase | Upregulation of activation markers |
Experimental Protocols
The following protocols provide a framework for the analysis of immune cells treated with this compound. Researchers should optimize antibody concentrations and instrument settings for their specific experimental conditions.
Protocol 1: Immunophenotyping of Human Peripheral Blood Mononuclear Cells (PBMCs)
This protocol details the steps for treating human PBMCs with this compound and subsequently analyzing T cell activation and memory subsets by flow cytometry.
Materials:
-
Human PBMCs, isolated by Ficoll-Paque density gradient centrifugation
-
RPMI 1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
This compound (dissolved in DMSO)
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or PMA/Ionomycin)
-
FACS buffer (PBS + 2% FBS + 1 mM EDTA)
-
Fc block (e.g., Human TruStain FcX™)
-
Live/dead stain (e.g., Zombie Aqua™)
-
Fluorochrome-conjugated antibodies (see Table 3)
-
96-well U-bottom plates
Table 3: Recommended Antibody Panel for Human PBMC Analysis
| Target | Fluorochrome | Purpose |
| CD3 | BUV395 | T cell lineage marker |
| CD4 | APC-R700 | Helper T cell marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell marker |
| CD69 | PE | Early activation marker |
| CD25 | PE-Cy7 | Activation marker |
| CD45RA | FITC | Naive and effector T cell marker |
| CD62L | BV786 | Lymph node homing receptor |
| Live/Dead | Zombie Aqua™ | Viability staining |
Procedure:
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 100 µL of cell suspension per well in a 96-well U-bottom plate.
-
Add desired concentrations of this compound or vehicle control (DMSO) to the wells.
-
Add T cell activation stimuli to appropriate wells.
-
Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
-
Antibody Staining:
-
Harvest cells and transfer to a V-bottom 96-well plate.
-
Wash cells with 200 µL of FACS buffer and centrifuge at 400 x g for 5 minutes.
-
Resuspend cells in 50 µL of live/dead stain diluted in PBS and incubate for 20 minutes at room temperature, protected from light.
-
Wash cells with 200 µL of FACS buffer.
-
Resuspend cells in 50 µL of FACS buffer containing Fc block and incubate for 10 minutes at 4°C.
-
Without washing, add 50 µL of the antibody cocktail (Table 3) to each well.
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with 200 µL of FACS buffer.
-
Resuspend cells in 200 µL of FACS buffer for flow cytometry analysis.
-
-
Flow Cytometry Analysis:
-
Acquire samples on a flow cytometer.
-
Use single-stain controls for compensation.
-
Analyze the data using appropriate software (e.g., FlowJo™).
-
Protocol 2: Analysis of Immune Cells from Multiple Myeloma Patient Bone Marrow
This protocol is designed for the ex vivo analysis of bone marrow mononuclear cells (BM-MNCs) from multiple myeloma patients treated with this compound.
Materials:
-
Bone marrow aspirate from multiple myeloma patients
-
Ficoll-Paque for BM-MNC isolation
-
RPMI 1640 medium (as in Protocol 1)
-
This compound (dissolved in DMSO)
-
FACS buffer
-
Fc block
-
Live/dead stain
-
Fluorochrome-conjugated antibodies (see Table 4)
-
96-well V-bottom plates
Table 4: Recommended Antibody Panel for Bone Marrow Analysis
| Target | Fluorochrome | Purpose |
| CD138 | BV421 | Myeloma cell marker |
| CD3 | BUV395 | T cell lineage marker |
| CD8 | PerCP-Cy5.5 | Cytotoxic T cell marker |
| CD56 | APC | NK cell marker |
| CD69 | PE | Early activation marker |
| Lineage Cocktail (CD14, CD19, CD20) | FITC | To exclude monocytes and B cells for pDC gating |
| HLA-DR | BV786 | Antigen presentation marker |
| CD123 | PE-Cy7 | pDC marker |
| Live/Dead | Zombie Aqua™ | Viability staining |
Procedure:
-
BM-MNC Isolation and Treatment:
-
Isolate BM-MNCs from bone marrow aspirates using Ficoll-Paque density gradient centrifugation.
-
Resuspend BM-MNCs in complete RPMI 1640 medium at 1.25 x 10^6 cells/mL.[5]
-
Plate 100 µL of cell suspension per well in a 96-well plate.
-
Add desired concentrations of this compound or vehicle control.
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.[5]
-
-
Antibody Staining:
-
Follow the antibody staining procedure as described in Protocol 1, using the antibody panel from Table 4.
-
-
Flow Cytometry Analysis and Gating Strategy:
-
Acquire samples on a flow cytometer.
-
Use a sequential gating strategy to identify cell populations of interest.
-
Conclusion
The provided application notes and protocols offer a comprehensive guide for researchers investigating the immunomodulatory effects of this compound using flow cytometry. By carefully following these methodologies, scientists can obtain robust and reproducible data on the activation and functional changes in key immune cell populations, contributing to a deeper understanding of this compound's mechanism of action and its potential as an anti-cancer therapeutic.
References
- 1. Paper: Preliminary Results of the Oral CD73 Inhibitor, this compound, in Relapsed/Refractory Multiple Myeloma (RRMM) [ash.confex.com]
- 2. oricpharma.com [oricpharma.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oricpharma.com [oricpharma.com]
Application Notes and Protocols for Measuring Adenosine Levels In Vitro with ORIC-533
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the in vitro assessment of adenosine (B11128) levels following treatment with ORIC-533, a potent and selective inhibitor of CD73. The protocols outlined below are intended to guide researchers in accurately quantifying the impact of this compound on adenosine production in cell-based assays.
Introduction
Extracellular adenosine is a critical signaling molecule that plays a significant role in modulating immune responses, particularly within the tumor microenvironment. The ectoenzyme CD73 is a key component in the adenosine production pathway, catalyzing the conversion of adenosine monophosphate (AMP) to adenosine.[1] High levels of adenosine in the tumor microenvironment can suppress the activity of immune effector cells, allowing cancer cells to evade immune surveillance.[1]
This compound is an orally bioavailable small molecule inhibitor of CD73.[2] By blocking the enzymatic activity of CD73, this compound aims to reduce the production of immunosuppressive adenosine, thereby restoring anti-tumor immunity.[3] Accurate and reliable methods for measuring adenosine levels in vitro are essential for characterizing the pharmacological activity of CD73 inhibitors like this compound.
This document provides two detailed protocols for the quantification of adenosine in cell culture supernatants: a fluorometric-based assay suitable for high-throughput screening and a highly sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway of Adenosine Production via CD73
The following diagram illustrates the enzymatic cascade leading to adenosine production and the point of intervention for this compound.
References
Protocol for Assessing ORIC-533 Cytotoxicity in Myeloma Cells
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
ORIC-533 is a potent and selective, orally bioavailable small molecule inhibitor of CD73, an ectoenzyme that plays a critical role in generating immunosuppressive adenosine (B11128) in the tumor microenvironment.[1][2] In multiple myeloma (MM), high levels of CD73 are associated with an unfavorable prognosis.[3] By blocking the conversion of adenosine monophosphate (AMP) to adenosine, this compound aims to restore anti-tumor immunity.[1][2] The cytotoxic effect of this compound on myeloma cells is therefore primarily indirect, mediated by the enhancement of immune cell-mediated killing.[2][3]
These application notes provide a detailed protocol for assessing the immune-mediated cytotoxicity of this compound against multiple myeloma cells using an in vitro co-culture assay with peripheral blood mononuclear cells (PBMCs). An additional protocol for an ex vivo assay using bone marrow mononuclear cells (BM-MNCs) from multiple myeloma patients is also described, reflecting a more physiologically relevant model.[3][4]
Mechanism of Action: Restoring Anti-Tumor Immunity
This compound inhibits CD73, leading to a reduction in adenosine production within the tumor microenvironment.[3] This alleviates the immunosuppressive effects of adenosine on various immune cells, including T cells and Natural Killer (NK) cells.[2][3] The restoration of immune cell effector functions results in enhanced lysis of myeloma cells.[2][3]
Data Presentation
The following table summarizes the dose-dependent effect of this compound on the viability of CD138+ multiple myeloma cells in an ex vivo co-culture with bone marrow mononuclear cells (BM-MNCs) from relapsed/refractory MM patients. Data is presented as the percentage of viable myeloma cells relative to a vehicle control.
| This compound Concentration (µM) | Mean Viable Myeloma Cells (%) | Standard Deviation (SD) |
| 0 (Vehicle Control) | 100 | N/A |
| 0.01 | 85 | ± 5.2 |
| 0.1 | 68 | ± 6.1 |
| 1.0 | 55 | ± 4.8 |
Note: This data is representative and compiled from published preclinical studies.[3][4] Actual results may vary depending on the specific myeloma cell line, PBMC donor, and experimental conditions.
Experimental Protocols
Two primary protocols are presented for assessing the cytotoxicity of this compound:
-
Protocol 1: In Vitro Co-culture Cytotoxicity Assay using Myeloma Cell Lines and PBMCs. This is a more accessible assay for routine screening.
-
Protocol 2: Ex Vivo Cytotoxicity Assay using Patient-Derived Bone Marrow Mononuclear Cells. This assay offers higher physiological relevance.
Protocol 1: In Vitro Co-culture Cytotoxicity Assay
This protocol details the assessment of this compound's ability to enhance the cytotoxic activity of healthy donor PBMCs against a human multiple myeloma cell line.
Materials:
-
Human multiple myeloma cell line (e.g., U266, RPMI-8226)
-
Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
RPMI-1640 culture medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
96-well U-bottom plates
-
Flow cytometer
-
Antibodies for flow cytometry: Anti-CD138 (or other myeloma cell marker), and a viability dye (e.g., 7-AAD or Propidium Iodide).
Procedure:
-
PBMC Isolation:
-
Isolate PBMCs from healthy donor whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.
-
Wash the isolated PBMCs twice with PBS and resuspend in complete RPMI-1640 medium.
-
Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.
-
-
Myeloma Cell Culture:
-
Culture the chosen myeloma cell line in complete RPMI-1640 medium.
-
Ensure cells are in the logarithmic growth phase and have high viability (>95%) before starting the assay.
-
-
Co-culture Setup:
-
Seed the myeloma cells into a 96-well U-bottom plate at a density of 2 x 10^4 cells per well in 50 µL of medium.
-
Add PBMCs to the wells at an effector-to-target (E:T) ratio of 10:1 (2 x 10^5 PBMCs per well) in 50 µL of medium.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 100 µL of the diluted this compound to the respective wells. Include a vehicle control (DMSO) and a no-treatment control. The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
After incubation, gently resuspend the cells and transfer them to FACS tubes.
-
Wash the cells with PBS.
-
Stain the cells with a fluorescently conjugated anti-CD138 antibody (or another specific myeloma cell marker) and a viability dye (e.g., 7-AAD) according to the manufacturer's instructions.
-
Acquire the samples on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD138-positive population to identify the myeloma cells.
-
Within the CD138-positive gate, determine the percentage of viable (viability dye-negative) and dead (viability dye-positive) cells.
-
Calculate the percentage of specific lysis for each this compound concentration compared to the vehicle control.
-
Protocol 2: Ex Vivo Cytotoxicity Assay
This protocol uses bone marrow mononuclear cells (BM-MNCs) from multiple myeloma patients, which contain both myeloma cells and autologous immune cells.
Materials:
-
Bone marrow aspirates from multiple myeloma patients
-
Ficoll-Paque PLUS
-
RPMI-1640 culture medium (as in Protocol 1)
-
This compound
-
96-well U-bottom plates
-
Flow cytometer and antibodies (as in Protocol 1)
Procedure:
-
BM-MNC Isolation:
-
Isolate BM-MNCs from fresh bone marrow aspirates using Ficoll-Paque PLUS density gradient centrifugation.
-
Wash the cells and resuspend them in complete RPMI-1640 medium.
-
-
Cell Plating and Treatment:
-
Plate the BM-MNCs at a density of 1.25 x 10^6 cells/mL in a 96-well U-bottom plate.[4]
-
Add serial dilutions of this compound to the wells. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.[4]
-
-
Flow Cytometry Analysis and Data Interpretation:
-
Follow the same staining and analysis procedure as described in Protocol 1 (steps 5 and 6). The analysis will focus on the viability of the endogenous CD138-positive myeloma cells within the BM-MNC population.
-
References
- 1. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. oricpharma.com [oricpharma.com]
- 3. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oricpharma.com [oricpharma.com]
Application Notes and Protocols: Western Blot Analysis of CD73 Expression Following ORIC-533 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
CD73, also known as ecto-5'-nucleotidase, is a cell surface enzyme that plays a critical role in the tumor microenvironment.[1] It catalyzes the conversion of adenosine (B11128) monophosphate (AMP) to adenosine, a potent immunosuppressive molecule.[1][2] Elevated levels of adenosine in the tumor microenvironment inhibit the activity of various immune cells, such as T cells and natural killer (NK) cells, allowing cancer cells to evade immune surveillance.[2][3] Consequently, CD73 has emerged as a promising therapeutic target in oncology.[4]
ORIC-533 is a potent and orally bioavailable small molecule inhibitor of CD73.[5][6] Its mechanism of action involves binding to CD73, which leads to the clustering and subsequent internalization of the enzyme.[5] This action effectively blocks the production of adenosine, thereby restoring anti-tumor immune responses.[5][7] While the primary effect of this compound is the inhibition of CD73's enzymatic function, assessing the impact of the compound on total CD73 protein expression is a crucial step in its preclinical evaluation. Western blot analysis is a standard and widely used technique for this purpose.
These application notes provide a detailed protocol for performing a Western blot to analyze CD73 protein expression in cancer cell lines after treatment with this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the CD73 signaling pathway and the experimental workflow for the Western blot analysis.
References
- 1. Additive Effect of CD73 Inhibitor in Colorectal Cancer Treatment With CDK4/6 Inhibitor Through Regulation of PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Expression and Regulation of CD73 during the Estrous Cycle in Mouse Uterus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 4. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Small molecular CD73 inhibitors: Recent progress and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
ORIC-533 Technical Support Center: Ensuring Experimental Success
This technical support center provides researchers, scientists, and drug development professionals with essential information and troubleshooting guidance for working with ORIC-533, a potent and orally bioavailable CD73 inhibitor. Our resources are designed to help you maintain the stability and integrity of this compound throughout your long-term experiments.
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: How should I store this compound powder and solutions to ensure long-term stability?
A1: Proper storage is critical for maintaining the stability of this compound. For the solid powder, storage at -20°C for up to 12 months or at 4°C for up to 6 months is recommended[1]. When in a solvent, solutions should be stored at -80°C for up to 6 months or at -20°C for up to 6 months[1]. Following these temperature guidelines will help prevent degradation and ensure the compound's integrity over the course of your experiments.
-
Q2: What is the recommended solvent for dissolving this compound?
A2: this compound is soluble in DMSO at a concentration of 10 mM[1]. For in vivo experiments, further dilution in appropriate buffered solutions is necessary. Always use high-purity, anhydrous DMSO to minimize the introduction of water, which can affect long-term stability.
-
Q3: My this compound solution appears to have precipitated after thawing. What should I do?
A3: If you observe precipitation, gently warm the solution to 37°C and vortex or sonicate until the precipitate redissolves. To prevent precipitation, it is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Experimental Best Practices
-
Q4: Are there any known stability issues with this compound in long-term cell culture experiments?
A4: Preclinical data suggests that this compound exhibits high stability across various species[2]. However, to ensure consistent results in long-term cell culture, it is recommended to replenish the media with freshly diluted this compound at regular intervals (e.g., every 24-48 hours), depending on the specific experimental design. This practice minimizes the potential for compound degradation or metabolic inactivation.
-
Q5: How can I be sure that this compound is active throughout my experiment?
A5: To verify the continued activity of this compound, you can perform a functional assay at the beginning and end of your experiment. For example, you could measure the inhibition of adenosine (B11128) production in a cell-based assay. Consistent inhibitory activity will confirm the compound's stability under your experimental conditions.
Quantitative Data Summary
| Parameter | Value | Source |
| Solubility in DMSO | 10 mM | [1] |
| Storage (Solid Powder) | -20°C (12 months), 4°C (6 months) | [1] |
| Storage (In Solvent) | -80°C (6 months), -20°C (6 months) | [1] |
| Permeability | Very Low (BCS Class 3) | [3] |
| Biochemical IC50 | <0.1 nM | [2] |
| Cellular EC50 (H1528) | 0.14 nM | [2] |
| Cellular EC50 (EMT6) | 1.0 nM | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Objective: To prepare a 10 mM stock solution of this compound in DMSO.
-
Materials:
-
This compound solid powder
-
Anhydrous, high-purity DMSO
-
Sterile, conical microcentrifuge tubes
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C may be applied if necessary.
-
Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: Long-Term Cell Culture Experiment with this compound
-
Objective: To assess the long-term effect of this compound on cancer cells.
-
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
10 mM this compound stock solution
-
Sterile cell culture plates
-
-
Procedure:
-
Seed the cells at the desired density in cell culture plates and allow them to adhere overnight.
-
Prepare the working concentrations of this compound by diluting the 10 mM stock solution in complete cell culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing the appropriate concentrations of this compound.
-
Incubate the cells under standard conditions (37°C, 5% CO2).
-
For experiments lasting longer than 48 hours, replace the medium with freshly prepared this compound-containing medium every 48 hours to ensure consistent compound exposure.
-
At the desired time points, perform the relevant assays to assess the effects of this compound.
-
Visualizations
Caption: this compound inhibits CD73, blocking adenosine production and reducing immunosuppression.
Caption: Troubleshooting workflow for handling this compound in long-term experiments.
References
Off-target effects of ORIC-533 in preclinical models
This technical support center provides researchers, scientists, and drug development professionals with detailed information on the preclinical off-target profile of ORIC-533.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and highly selective, orally bioavailable small molecule inhibitor of CD73 (also known as ecto-5'-nucleotidase).[1][2] CD73 is a cell-surface enzyme that plays a critical role in the adenosine (B11128) signaling pathway by converting adenosine monophosphate (AMP) to adenosine.[1][2] In the tumor microenvironment, adenosine acts as an immunosuppressive molecule. By inhibiting CD73, this compound blocks the production of adenosine, thereby restoring and enhancing the anti-tumor immune response.[1][2]
Q2: Has this compound been screened for off-target activities in preclinical models?
A2: Yes, comprehensive preclinical screening has been conducted to evaluate the selectivity of this compound. These studies have demonstrated that this compound is highly selective for its intended target, CD73.
Q3: What specific off-target effects have been observed for this compound in preclinical studies?
A3: Preclinical studies have shown that this compound has a very clean off-target profile. Specifically, it has been tested against a panel of 19 related ectonucleotidases and showed no significant off-target activity, with a selectivity of over 300,000-fold for CD73.[1]
Q4: What does the preclinical safety data suggest about potential off-target liabilities?
A4: Preclinical safety and toxicology studies have indicated that this compound is well-tolerated. These findings are consistent with its high selectivity for CD73 and suggest a low risk of off-target toxicities.
Troubleshooting Guide
Issue: Unexpected cellular phenotype observed in vitro after treatment with this compound.
-
Possible Cause 1: Off-target activity.
-
Troubleshooting Step: While preclinical data shows high selectivity, it is crucial to verify the expression of CD73 in your specific cell line. Low or absent CD73 expression may suggest that the observed phenotype is independent of CD73 inhibition.
-
Recommendation: Perform qPCR or western blotting to confirm CD73 expression in your experimental model.
-
-
Possible Cause 2: Experimental conditions.
-
Troubleshooting Step: The potency of this compound can be influenced by the concentration of AMP in the cell culture medium. High levels of AMP are characteristic of the tumor microenvironment and are where this compound shows potent activity.
-
Recommendation: Ensure that your assay conditions, particularly AMP concentration, are optimized and relevant to the intended biological context.
-
Quantitative Data Summary
Table 1: Selectivity of this compound against Related Ectonucleotidases
| Enzyme Target | Fold Selectivity vs. CD73 |
| Related Ectonucleotidases (19 total) | >300,000 |
Data sourced from preclinical studies.[1]
Experimental Protocols
Protocol 1: In Vitro Selectivity Assay for this compound
This protocol outlines the general steps taken to assess the selectivity of this compound against a panel of related enzymes.
-
Enzyme and Substrate Preparation:
-
Recombinant human enzymes from the panel of 19 related ectonucleotidases were used.
-
A specific substrate for each enzyme was prepared at a concentration appropriate for the assay.
-
-
Compound Preparation:
-
This compound was serially diluted to generate a range of concentrations to be tested.
-
-
Assay Performance:
-
The enzymatic reactions were initiated by adding the respective substrate to the enzyme in the presence of varying concentrations of this compound or vehicle control.
-
Reactions were incubated at 37°C for a predetermined period.
-
-
Detection:
-
The product of the enzymatic reaction was detected using a suitable method (e.g., colorimetric, fluorescent, or mass spectrometry-based).
-
-
Data Analysis:
-
The half-maximal inhibitory concentration (IC50) of this compound for each enzyme was calculated by fitting the concentration-response data to a four-parameter logistic equation.
-
The fold selectivity was determined by dividing the IC50 value for each off-target enzyme by the IC50 value for CD73.
-
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Experimental workflow for determining the selectivity of this compound.
References
Optimizing ORIC-533 Concentration for T-Cell Proliferation Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the concentration of ORIC-533, a potent and selective CD73 inhibitor, for use in T-cell proliferation assays. This guide includes frequently asked questions (FAQs), detailed troubleshooting advice, and standardized experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable small molecule inhibitor of CD73 (ecto-5'-nucleotidase).[1][2] CD73 is a cell surface enzyme that plays a critical role in the tumor microenvironment by converting adenosine (B11128) monophosphate (AMP) into adenosine.[2] Adenosine, in turn, is a potent immunosuppressive molecule that dampens the activity of various immune cells, including T-cells and natural killer (NK) cells.[1][2] By inhibiting CD73, this compound blocks the production of adenosine, thereby reducing immunosuppression and enhancing the anti-tumor immune response.[1][2]
Q2: How does this compound affect T-cell proliferation?
In the tumor microenvironment, high levels of AMP can be converted to immunosuppressive adenosine by CD73. This adenosine can inhibit T-cell proliferation and effector functions. This compound restores and enhances T-cell proliferation in the presence of high AMP concentrations by blocking its conversion to adenosine.[3] Preclinical studies have shown that this compound can rescue cytotoxic T-cell function and promote their proliferation.[3]
Q3: What is the recommended starting concentration range for this compound in a T-cell proliferation assay?
Based on preclinical data, this compound exhibits potent activity at nanomolar concentrations. For initial experiments, a dose-response study is recommended, starting from a low concentration and titrating up. A suggested starting range is from 0.1 nM to 1000 nM .[4] In ex vivo assays with patient-derived multiple myeloma cells, low nanomolar concentrations of this compound have been shown to trigger cytotoxic effects.
Q4: What cell types are suitable for a T-cell proliferation assay with this compound?
The most common cell types used are human peripheral blood mononuclear cells (PBMCs), from which CD4+ or CD8+ T-cells can be isolated. Using total PBMCs allows for the study of this compound in the context of other immune cells, while using isolated T-cell subsets provides a more targeted analysis. For some studies, T-cells co-cultured with cancer cell lines expressing CD73 may be relevant.
Q5: What are the critical controls to include in my experiment?
To ensure the validity of your results, the following controls are essential:
-
Unstimulated Control: T-cells not treated with a stimulating agent (e.g., anti-CD3/CD28). This establishes the baseline proliferation.
-
Stimulated Control (Vehicle): T-cells treated with the stimulating agent and the vehicle (e.g., DMSO) used to dissolve this compound. This represents the maximum expected proliferation.
-
AMP Control: Stimulated T-cells treated with a high concentration of AMP (e.g., 10 µM to 1 mM) to induce immunosuppression.
-
Positive Control (Optional): A known inhibitor of the adenosine pathway to compare the potency of this compound.
Experimental Protocols
Protocol 1: Human T-Cell Proliferation Assay using CFSE
This protocol outlines a common method for assessing T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) dye dilution, measured by flow cytometry.
Materials:
-
Human PBMCs
-
RosetteSep™ Human T-Cell Enrichment Cocktail (or similar for T-cell isolation)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-glutamine
-
Human anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
CFSE dye
-
This compound (dissolved in DMSO)
-
Adenosine Monophosphate (AMP)
-
FACS tubes
-
Flow cytometer
Methodology:
-
T-Cell Isolation:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Enrich for T-cells using a negative selection kit according to the manufacturer's instructions.
-
Assess purity of isolated T-cells by flow cytometry (staining for CD3).
-
-
CFSE Labeling:
-
Resuspend T-cells at a concentration of 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium.
-
-
Cell Plating and Stimulation:
-
Resuspend CFSE-labeled T-cells in complete RPMI-1640 medium.
-
Plate the cells in a 96-well round-bottom plate at a density of 1 x 10^5 cells/well.
-
Prepare a serial dilution of this compound in complete RPMI-1640 medium. Add the desired concentrations to the respective wells.
-
Add AMP to the appropriate wells to a final concentration that induces immunosuppression (e.g., 10 µM).
-
Stimulate the T-cells by adding soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
-
Incubation:
-
Incubate the plate for 4-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and transfer them to FACS tubes.
-
Wash the cells with PBS.
-
Resuspend the cells in FACS buffer (PBS with 1% BSA).
-
Acquire data on a flow cytometer, detecting the CFSE signal in the FITC channel.
-
Analyze the data by gating on the live lymphocyte population and examining the histogram of CFSE fluorescence. Each peak of reduced fluorescence intensity represents a cell division.
-
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or no T-cell proliferation in the stimulated control | Inadequate stimulation | Optimize the concentration of anti-CD3/CD28 antibodies. Ensure antibodies are properly stored and handled. |
| Poor cell health | Use freshly isolated PBMCs. Ensure cells are handled gently during isolation and labeling. Check cell viability before and after CFSE labeling. | |
| High background proliferation in the unstimulated control | Spontaneous T-cell activation | Ensure all reagents and media are sterile and endotoxin-free. Handle cells in a sterile environment. |
| High variability between replicate wells | Inconsistent cell seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for accurate and consistent cell seeding. |
| Edge effects in the plate | Avoid using the outer wells of the 96-well plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS. | |
| This compound shows no effect on reversing AMP-induced suppression | Incorrect this compound concentration | Perform a wider dose-response curve. Confirm the stock concentration and proper dilution of the compound. |
| Insufficient AMP-induced suppression | Increase the concentration of AMP. Confirm the activity of the AMP stock. | |
| This compound degradation | Prepare fresh dilutions of this compound for each experiment. Store the stock solution according to the manufacturer's recommendations. | |
| High cell death in this compound treated wells | This compound toxicity at high concentrations | Lower the maximum concentration of this compound in the dose-response curve. Perform a cell viability assay (e.g., with 7-AAD or Propidium Iodide) in parallel. |
Quantitative Data Summary
The following table summarizes the expected potency of this compound based on available preclinical data.
| Assay Type | Cell Type | Condition | This compound Potency | Reference |
| CD8+ T-cell Proliferation | Human PBMC-derived CD8+ T-cells | 1 mM AMP | Single-digit nanomolar EC50 | [4][5] |
| Cytokine Production (IFN-γ, TNF-α) | Human PBMC-derived CD8+ T-cells | High AMP | Single-digit nanomolar EC50 | [2][5] |
| MM Cell Cytotoxicity | Relapsed/Refractory MM patient-derived bone marrow mononuclear cells | Autologous ex vivo assay | Low nanomolar activity | [2] |
Visualizations
Signaling Pathway
Caption: The CD73-Adenosine signaling pathway and the inhibitory action of this compound.
Experimental Workflow
Caption: Experimental workflow for a T-cell proliferation assay with this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. oricpharma.com [oricpharma.com]
- 3. investors.oricpharma.com [investors.oricpharma.com]
- 4. oricpharma.com [oricpharma.com]
- 5. Discovery of this compound, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Leveraging ORIC-533 to Overcome Therapeutic Resistance
Welcome to the technical support center for ORIC-533. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound to investigate and potentially overcome therapeutic resistance in cancer cell lines, with a particular focus on multiple myeloma.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and orally bioavailable small molecule inhibitor of CD73[1][2][3]. CD73 is a key enzyme in the adenosine (B11128) pathway, responsible for converting adenosine monophosphate (AMP) to adenosine[2][4]. In the tumor microenvironment, high levels of adenosine suppress the activity of immune cells such as T cells and Natural Killer (NK) cells, allowing cancer cells to evade the immune system[2][5]. By inhibiting CD73, this compound blocks the production of immunosuppressive adenosine, thereby restoring and enhancing the anti-tumor immune response[4][5][6]. Preclinical studies have shown that nanomolar concentrations of this compound can effectively rescue cytotoxic T-cell function[1][7].
Q2: My cancer cell line is resistant to standard chemotherapy or immunotherapy. How can I assess if this compound can restore sensitivity?
To determine if this compound can overcome resistance in your cell line, a co-culture experiment is recommended. This involves culturing your resistant cancer cell line with immune cells (like T cells or NK cells) in the presence and absence of this compound and the original therapeutic agent. An increase in cancer cell death in the presence of this compound and the therapeutic agent would suggest a restoration of sensitivity. Preclinical studies have shown that this compound can enhance immune cell-mediated lysis of multiple myeloma cells[6][8].
Q3: I am not observing an increase in T-cell mediated cytotoxicity in my co-culture assay with this compound. What are potential reasons for this?
Several factors could contribute to a lack of response. First, ensure that the cell lines you are using express CD73, as this is the direct target of this compound. Additionally, confirm that the immune cells in your co-culture are functional and that the tumor microenvironment in your in-vitro model has high levels of AMP, as this compound's primary function is to block the conversion of AMP to adenosine[1][7]. The concentration of this compound should also be optimized for your specific cell system.
Q4: What are the potential combination therapies with this compound?
This compound is being investigated as an ideal candidate for combination with other immune-based therapies[1]. Given its mechanism of action, it has the potential to synergize with treatments such as BCMA- and CD38-directed therapies, including bispecific antibodies and CAR-T therapies[1][3]. A clinical development collaboration is in place to evaluate this compound in combination with elranatamab, an investigational BCMA CD3-targeted bispecific antibody[3][9]. Preclinical data has also shown that this compound can enhance the efficacy of the anti-CD38 antibody daratumumab[6].
Troubleshooting Guides
Issue: Inconsistent results in cell viability assays.
-
Possible Cause 1: Cell line heterogeneity.
-
Troubleshooting Step: Perform single-cell cloning to establish a homogenous population. Verify CD73 expression levels across different clones.
-
-
Possible Cause 2: Variability in immune cell donor.
-
Troubleshooting Step: Whenever possible, use immune cells from the same donor for a set of experiments. If using multiple donors, characterize the baseline activity of the immune cells from each donor.
-
-
Possible Cause 3: Inconsistent drug concentration.
-
Troubleshooting Step: Prepare fresh dilutions of this compound and other therapeutic agents for each experiment. Verify the final concentrations using appropriate analytical methods.
-
Issue: Difficulty in measuring adenosine levels in the cell culture supernatant.
-
Possible Cause 1: Rapid degradation of adenosine.
-
Troubleshooting Step: Collect supernatants at earlier time points and immediately process or freeze them at -80°C. Consider using an adenosine deaminase inhibitor if appropriate for your experimental setup.
-
-
Possible Cause 2: Low sensitivity of the detection assay.
-
Troubleshooting Step: Utilize a highly sensitive method such as mass spectrometry for accurate quantification of adenosine[6]. Ensure that your standard curve is accurate and covers the expected concentration range.
-
Quantitative Data Summary
Table 1: Preclinical Efficacy of this compound
| Parameter | Observation | Cell System/Model | Reference |
| Potency | Sub-nanomolar inhibition of adenosine production | Human cancer cells and CD8+ T-cells | [10] |
| T-cell Function | Efficiently rescued cytotoxic T-cell function at nanomolar concentrations | Ex vivo bone marrow aspirates from relapsed/refractory multiple myeloma patients | [1][7] |
| MM Cell Viability | Significantly reduced the number of viable CD138+ multiple myeloma cells in a dose-dependent manner | Freshly isolated bone marrow mononuclear cells from multiple myeloma patients | [6] |
| Adenosine Reduction | Dose-dependent inhibition of adenosine production | Plasma supernatants from bone marrow aspirates of relapsed/refractory multiple myeloma patients | [6] |
Table 2: this compound Phase 1 Clinical Trial in Relapsed/Refractory Multiple Myeloma
| Parameter | Finding | Patient Population | Reference |
| Patient Characteristics | 100% triple-class refractory, 91% penta-refractory, 57% prior anti-BCMA therapy | 23 patients with multiple myeloma | [1] |
| Safety Profile | Well-tolerated with only Grade 1 and 2 treatment-related adverse events. No dose-limiting toxicities. | Heavily pretreated relapsed/refractory multiple myeloma patients | [1][11] |
| Pharmacokinetics | Estimated plasma half-life of ~24 hours, supporting once-daily dosing. | Phase 1 trial participants | [1][11] |
| Immune Activation | Increased abundance and fraction of activated CD8+ T cells and NK cells at doses ≥ 1200 mg. | Majority of patients dosed | [1] |
| Anti-myeloma Effect | Notable reductions in soluble BCMA levels in serum at the 1600 mg dose. | Phase 1 trial participants | [1] |
Experimental Protocols
Protocol 1: Assessing this compound-Mediated Enhancement of NK Cell Cytotoxicity
-
Isolate bone marrow mononuclear cells (BM-MNCs) from multiple myeloma patient samples.
-
Treat the BM-MNCs with this compound (e.g., 0.5 µM) or a DMSO control for 72 hours.
-
Following treatment, wash the cells and resuspend them in fresh media.
-
Label target cells (e.g., K562 cells) with a viability dye such as CellTrace™ Violet.
-
Co-culture the treated BM-MNCs with the labeled target cells for 24 hours.
-
Analyze the lysis of target cells by quantifying the remaining viable, dye-positive cells using flow cytometry[6].
Protocol 2: Evaluating the Effect of this compound on T-Cell Subsets
-
Isolate BM-MNCs from multiple myeloma patient samples.
-
Stimulate T cells within the BM-MNC population using a CD3/CD28 cocktail for 48 hours.
-
Wash the cells and resuspend them in fresh medium.
-
Treat the cells with this compound (e.g., 0.5 µM) or a DMSO control for 7-10 days.
-
Following treatment, stain the cells with fluorescently labeled antibodies against T-cell surface markers (e.g., CD3, CD4, CD8, CCR7, CD45RA) to identify naïve, central memory, effector memory, and terminally differentiated effector T-cell subsets.
-
Analyze the distribution of these T-cell subsets using multicolor flow cytometry[6].
Visualizations
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: Workflow to test this compound for overcoming drug resistance.
References
- 1. oricpharma.com [oricpharma.com]
- 2. Facebook [cancer.gov]
- 3. ORIC Pharmaceuticals Announces Clinical Development [globenewswire.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Myeloma Drug this compound: Early Trial Update - HealthTree for Multiple Myeloma [healthtree.org]
- 6. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oricpharma.com [oricpharma.com]
- 8. oricpharma.com [oricpharma.com]
- 9. fiercebiotech.com [fiercebiotech.com]
- 10. Discovery of this compound, an orally bioavailable CD73 inhibitor with best-in-class profile - American Chemical Society [acs.digitellinc.com]
- 11. ORIC Pharmaceuticals to Present Initial Phase 1b Clinical Data for this compound in Multiple Myeloma at the 65th American Society of Hematology (ASH) Annual Meeting (2023-11-02) | Seeking Alpha [seekingalpha.com]
Interpreting unexpected results in ORIC-533 experiments
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting experimental results and troubleshooting potential issues encountered while working with ORIC-533, a potent and selective oral inhibitor of CD73.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and selective inhibitor of CD73.[1] CD73 is an ectoenzyme that plays a crucial role in the tumor microenvironment by converting adenosine (B11128) monophosphate (AMP) to immunosuppressive adenosine.[2][3] By inhibiting CD73, this compound blocks this conversion, leading to a decrease in adenosine levels. This reduction in adenosine alleviates immunosuppression, thereby restoring and enhancing the activity of immune cells such as CD8+ T cells and NK cells against tumor cells.[2] Preclinical studies have shown that this compound binds to CD73 with high affinity and effectively blocks adenosine-driven immunosuppression, particularly in a high AMP environment characteristic of tumors.[4][5]
Q2: In which cancer type is this compound currently being investigated?
A2: this compound is primarily being evaluated in patients with relapsed/refractory multiple myeloma.[6] Preclinical evidence has demonstrated its potential as an immunomodulatory therapy for this indication.[7]
Q3: What is the reported safety profile of this compound in clinical trials?
A3: Based on initial Phase 1b clinical data, this compound has been shown to be well-tolerated.[8][4] The majority of treatment-related adverse events reported were Grade 1 or 2 in severity, with no dose-limiting toxicities observed.[8][4]
Troubleshooting Guide
This guide addresses unexpected results that researchers may encounter during in vitro or ex vivo experiments with this compound.
Scenario 1: Lower than expected potency in a cell-based assay.
| Possible Cause | Troubleshooting Step |
| High AMP concentration in the assay environment | This compound is an AMP-competitive inhibitor. Ensure the AMP concentration in your assay is reflective of the intended physiological or pathophysiological conditions. Preclinical data shows this compound is potent in high AMP environments.[8][4][9] |
| Suboptimal assay conditions | Verify the pH and temperature of your assay buffer, as enzyme kinetics are sensitive to these parameters. |
| Cell line selection | Ensure the selected cell line expresses sufficient levels of CD73. CD73 expression can vary significantly between different cell lines. |
| Compound integrity | Confirm the identity and purity of your this compound stock. Improper storage or handling could affect its activity. |
Scenario 2: Inconsistent results in T-cell activation or proliferation assays.
| Possible Cause | Troubleshooting Step |
| Variability in donor PBMCs | Immune responses can vary significantly between donors. Use PBMCs from multiple healthy donors to confirm the observed effects. |
| Presence of endogenous adenosine | Standard cell culture media or serum may contain levels of adenosine that could interfere with the assay. Consider using a defined medium or charcoal-stripped serum. |
| Timing of this compound addition | The timing of compound addition relative to T-cell activation stimuli can be critical. Establish a clear and consistent timeline for your experimental protocol. |
Scenario 3: Lack of anti-tumor activity in an ex vivo co-culture model.
| Possible Cause | Troubleshooting Step |
| Insufficient immune cell presence or activation | The anti-tumor activity of this compound is immune-mediated. Ensure a sufficient ratio of functional immune effector cells to tumor cells in your co-culture. Pre-activation of T-cells may be necessary in some models. |
| Tumor cell resistance | The tumor cells may have resistance mechanisms that are independent of the adenosine pathway. |
| Inappropriate endpoint measurement | Assess multiple endpoints, including immune cell activation markers (e.g., CD69, IFN-γ production), cytokine profiles, and direct tumor cell lysis. Preclinical studies show this compound restores T-cell activation and cytokine production.[3] |
Quantitative Data Summary
The following tables summarize key preclinical data for this compound.
Table 1: In Vitro Potency of this compound
| Assay | Cell Line | Metric | Value | Reference |
| Adenosine Production Inhibition | H1568 (NSCLC) | EC50 | 0.14 nM | [10] |
| Adenosine Production Inhibition | EMT6 (Mouse Breast Cancer) | EC50 | 1.0 nM | [10] |
| T-cell Proliferation Rescue (in high AMP) | Human CD8+ T-cells | EC50 | Low nanomolar | [3] |
| Cytokine Production Rescue (in high AMP) | Human CD8+ T-cells | EC50 | Low nanomolar | [3] |
Table 2: Ex Vivo Activity of this compound in Multiple Myeloma Patient Samples
| Assay | Effect | Dose Dependence | Reference |
| MM Cell Viability (in BM-MNCs) | Significant reduction in viable CD138+ cells | Dose-dependent | [11] |
| Adenosine Production Inhibition (in BM aspirates) | Inhibition of adenosine-13C5 production | Dose-dependent | [11] |
| T-cell Activation | Upregulation of Central and Effector Memory T-cells | Observed at 0.5 µM | [11] |
Diagrams
Caption: Mechanism of action of this compound in the tumor microenvironment.
Caption: A logical workflow for troubleshooting unexpected in vitro results with this compound.
Experimental Protocols
Protocol 1: In Vitro CD73 Inhibition Assay (Adenosine Quantification)
-
Cell Seeding: Plate CD73-expressing cells (e.g., H1568) in a 96-well plate and culture overnight to allow for adherence.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer.
-
Treatment: Pre-incubate the cells with varying concentrations of this compound for 15 minutes.
-
Substrate Addition: Add AMP to the wells at a final concentration relevant to the experimental question (e.g., 10 µM).
-
Incubation: Incubate for 1 hour at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Quantification: Analyze the concentration of adenosine in the supernatant using LC-MS/MS.[11]
-
Data Analysis: Calculate the EC50 value by plotting the percentage of adenosine inhibition against the log concentration of this compound.
Protocol 2: Ex Vivo Multiple Myeloma Cell Lysis Assay
-
Sample Preparation: Isolate bone marrow mononuclear cells (BM-MNCs) from fresh bone marrow aspirates of multiple myeloma patients.[7]
-
Treatment: Culture the BM-MNCs in the presence of varying concentrations of this compound for 48-72 hours.
-
Staining: Stain the cells with fluorescently labeled antibodies against CD138 (a marker for myeloma cells) and a viability dye (e.g., 7-AAD).
-
Flow Cytometry: Acquire the samples on a flow cytometer.
-
Data Analysis: Quantify the percentage of viable (viability dye-negative) CD138+ multiple myeloma cells in each treatment condition.[11] The reduction in viable CD138+ cells indicates immune-mediated lysis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Initial Phase 1 Dose Escalation Data for this compound in Relapsed/Refractory Multiple Myeloma Demonstrates Clinical Activity and Strong Safety Profile Supporting Potential for Combination Development - BioSpace [biospace.com]
- 5. oricpharma.com [oricpharma.com]
- 6. drughunter.com [drughunter.com]
- 7. oricpharma.com [oricpharma.com]
- 8. ORIC Pharmaceuticals to Present Initial Phase 1b Clinical Data for this compound in Multiple Myeloma at the 65th American Society of Hematology (ASH) Annual Meeting (2023-11-02) | Seeking Alpha [seekingalpha.com]
- 9. ORIC Pharmaceuticals Announces Update on this compound, a Highly Potent, Orally Bioavailable Small Molecule CD73 Inhibitor | ORIC Pharmaceuticals, Inc. [investors.oricpharma.com]
- 10. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 11. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Delivery of ORIC-533
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo delivery of ORIC-533, a potent and orally bioavailable small molecule inhibitor of CD73.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective small molecule inhibitor of CD73.[3] Its primary mechanism of action is to block the enzymatic activity of CD73, which is responsible for the conversion of adenosine (B11128) monophosphate (AMP) to adenosine in the tumor microenvironment.[4] By inhibiting adenosine production, this compound can reverse immunosuppression and enhance the anti-tumor immune response.[4][5]
Q2: What are the key preclinical and clinical findings for this compound?
A2: Preclinical studies have demonstrated that this compound has a high potency in inhibiting CD73, leading to the restoration of cytotoxic T-cell function.[6][7] In ex vivo assays using bone marrow aspirates from multiple myeloma patients, this compound has been shown to overcome immune suppression and induce lysis of myeloma cells.[6] Early clinical data from a Phase 1b study in relapsed/refractory multiple myeloma have shown that this compound is well-tolerated and demonstrates a favorable pharmacokinetic profile with an estimated plasma half-life of approximately 24 hours, supporting once-daily dosing.[7][8]
Q3: What is a recommended formulation for in vivo preclinical studies with this compound?
A3: Based on published preclinical data, a successful formulation for oral administration of this compound in mice is a solution of 5% DMSO and 15% Labrasol in sterile water, with the pH adjusted to 4.
Troubleshooting In Vivo Delivery of this compound
This section addresses potential issues that researchers may encounter during the in vivo administration of this compound.
Issue 1: Poor Solubility or Precipitation of this compound Formulation
Question: My this compound formulation appears cloudy or precipitates upon preparation or during administration. What should I do?
Answer:
Poor solubility is a common challenge with small molecule inhibitors. Here are some troubleshooting steps:
-
Vehicle Component Check: Ensure the quality and purity of your vehicle components (DMSO, Labrasol, sterile water). Use fresh, high-quality reagents.
-
Order of Mixing: The order in which you mix the components can be critical. First, dissolve the this compound powder completely in DMSO before adding Labrasol and then sterile water.
-
pH Adjustment: The reported formulation specifies a pH of 4. Verify the final pH of your solution and adjust as necessary using sterile, dilute HCl or NaOH. The pH can significantly impact the solubility of the compound.
-
Gentle Warming: Gentle warming (e.g., to 37°C) and vortexing can aid in the dissolution of the compound. However, avoid excessive heat which could degrade the compound.
-
Alternative Formulations: If precipitation persists, consider exploring other formulation strategies for poorly soluble drugs, such as using alternative co-solvents (e.g., PEG400), surfactants (e.g., Tween 80), or cyclodextrins.[9][10]
Issue 2: Inconsistent Efficacy or High Variability in Animal Studies
Question: I am observing high variability in tumor growth inhibition or other efficacy readouts between animals in the same treatment group. What could be the cause?
Answer:
Inconsistent results can stem from several factors related to drug delivery and experimental technique:
-
Inaccurate Dosing:
-
Oral Gavage Technique: Improper oral gavage technique can lead to incorrect dosing, esophageal trauma, or accidental administration into the trachea.[11][12] Ensure that personnel are well-trained in this procedure. The use of flexible plastic feeding tubes can minimize the risk of injury compared to rigid needles.[3]
-
Injection Volume: Calibrate your administration equipment (syringes, pipettes) to ensure accurate volume delivery. For oral gavage, the volume should generally not exceed 10 ml/kg body weight in mice.[12]
-
-
Formulation Instability: The formulation may not be stable over the duration of the experiment. Prepare fresh formulations daily or assess the stability of your formulation under storage conditions.
-
Animal Handling and Stress: Stress from handling and administration procedures can impact animal physiology and tumor growth, contributing to variability. Acclimatize animals to handling before the start of the experiment.
-
Route of Administration: While this compound is orally bioavailable, if you are using other routes like intraperitoneal (IP) or intravenous (IV) injections, ensure proper technique to avoid misadministration (e.g., injection into the gut or subcutaneous space for IP, or extravasation for IV).[13][14][15]
Issue 3: Adverse Events or Toxicity in Animals
Question: My mice are showing signs of toxicity (e.g., weight loss, lethargy, ruffled fur) after this compound administration. How can I troubleshoot this?
Answer:
While this compound has been reported to be well-tolerated in preclinical and early clinical studies, adverse events can occur. Here's how to approach this:
-
Vehicle Toxicity: The vehicle itself, particularly at high concentrations of solvents like DMSO, can cause toxicity. Run a vehicle-only control group to assess the effects of the formulation components.
-
Dose-Response Assessment: The observed toxicity may be dose-dependent. Perform a dose-ranging study to identify the maximum tolerated dose (MTD) in your specific animal model.
-
Administration Technique: As mentioned previously, improper administration technique can cause injury and distress, mimicking signs of toxicity.[11][12]
-
Off-Target Effects: While this compound is a selective inhibitor, at high concentrations, off-target effects are always a possibility. Consider evaluating target engagement in your model to correlate with efficacy and any observed toxicity.
Quantitative Data Summary
| Parameter | Value | Species | Application | Reference |
| Biochemical IC50 | <0.1 nM | - | In vitro | [4] |
| Cellular EC50 (H1528) | 0.14 nM | Human | In vitro | [4] |
| Cellular EC50 (EMT6) | 1.0 nM | Mouse | In vitro | [4] |
| In Vivo Efficacy Dose | 150 mg/kg, QD, PO | Mouse | In vivo | |
| Plasma Half-life (Clinical) | ~24 hours | Human | Clinical | [7][8] |
| IV Clearance (Beagle Dog) | 1.18 mL/min/kg | Dog | Preclinical PK | [4] |
| Volume of Distribution (Vss) | 0.270 L/kg | Dog | Preclinical PK | [4] |
| AUC∞ (0.2 mg/kg IV) | 4.90 μM·h | Dog | Preclinical PK | [4] |
Experimental Protocols
Protocol 1: Preparation of this compound Formulation for Oral Gavage
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), sterile
-
Labrasol®, sterile
-
Sterile water
-
Sterile, dilute HCl and/or NaOH for pH adjustment
-
Sterile conical tubes
-
Vortex mixer
Procedure:
-
Calculate the required amount of this compound and vehicle components based on the desired final concentration and volume.
-
In a sterile conical tube, add the weighed this compound powder.
-
Add the calculated volume of DMSO (to achieve a final concentration of 5% v/v).
-
Vortex the mixture until the this compound is completely dissolved. A brief, gentle warming (e.g., in a 37°C water bath) may be used if necessary.
-
Add the calculated volume of Labrasol® (to achieve a final concentration of 15% v/v) and vortex to mix thoroughly.
-
Slowly add the sterile water while vortexing to bring the solution to the final volume.
-
Measure the pH of the final solution using a calibrated pH meter.
-
Adjust the pH to 4.0 using sterile, dilute HCl or NaOH as needed.
-
Visually inspect the final formulation to ensure it is a clear, homogenous solution free of any precipitates.
-
Prepare the formulation fresh daily before administration.
Protocol 2: In Vivo Antitumor Efficacy Study in a Syngeneic Mouse Model
1. Animal Model and Cell Line:
-
Animals: 6-8 week old female C57BL/6 or BALB/c mice are commonly used.
-
Tumor Cells: Syngeneic tumor cell lines such as MC38 (colon), B16-F10 (melanoma), or 4T1 (breast cancer) are appropriate.
2. Tumor Cell Implantation:
-
Culture the selected tumor cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in sterile, serum-free medium or phosphate-buffered saline (PBS).
-
Subcutaneously inject 0.5 x 10^6 to 1 x 10^6 cells in a volume of 100-200 µL into the flank of each mouse.[16]
3. Treatment Administration:
-
Once tumors are palpable and have reached a certain size (e.g., 50-100 mm³), randomize the mice into treatment and vehicle control groups.
-
Administer this compound (formulated as described in Protocol 1) or vehicle control via oral gavage once daily.
4. Monitoring and Endpoints:
-
Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.[16]
-
Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), or after a fixed duration of treatment. At the endpoint, mice are euthanized, and tumors are excised and weighed.
Visualizations
Signaling Pathway of this compound
Caption: Mechanism of action of this compound in the tumor microenvironment.
Experimental Workflow for In Vivo Efficacy Study
Caption: General workflow for an in vivo efficacy study of this compound.
Troubleshooting Logic for Formulation Issues
Caption: Troubleshooting guide for this compound formulation issues.
References
- 1. oricpharma.com [oricpharma.com]
- 2. drughunter.com [drughunter.com]
- 3. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 5. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 6. firstwordpharma.com [firstwordpharma.com]
- 7. ORIC Pharmaceuticals to Present Initial Phase 1b Clinical Data for this compound in Multiple Myeloma at the 65th American Society of Hematology (ASH) Annual Meeting (2023-11-02) | Seeking Alpha [seekingalpha.com]
- 8. oricpharma.com [oricpharma.com]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. researchgate.net [researchgate.net]
- 11. research.sdsu.edu [research.sdsu.edu]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Intraperitoneal Injection in Mice | Animals in Science [queensu.ca]
- 14. benchchem.com [benchchem.com]
- 15. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 16. benchchem.com [benchchem.com]
Validation & Comparative
A Preclinical Head-to-Head: ORIC-533 Versus Other CD73 Inhibitors in Cancer Immunotherapy
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the preclinical performance of emerging CD73 inhibitors, with a focus on ORIC-533, supported by available experimental data.
The ecto-5'-nucleotidase CD73 has emerged as a critical checkpoint in the tumor microenvironment, playing a pivotal role in generating immunosuppressive adenosine (B11128). This has spurred the development of multiple therapeutic agents aimed at inhibiting its activity. This guide provides a comparative analysis of the preclinical data for this compound, a novel small molecule inhibitor, against other prominent CD73 inhibitors, including the small molecule AB680 (Quemliclustat) and the monoclonal antibody oleclumab.
The CD73-Adenosine Signaling Pathway: A Key Immunosuppressive Axis
CD73 is a cell-surface enzyme that catalyzes the dephosphorylation of adenosine monophosphate (AMP) to adenosine.[1][2] In the tumor microenvironment, extracellular ATP and other nucleotides are released from stressed or dying cells. These are sequentially hydrolyzed to AMP by ectonucleotidases like CD39. CD73 then carries out the final and rate-limiting step, producing adenosine.[3][4] Extracellular adenosine subsequently binds to A2A and A2B receptors on various immune cells, including T cells, NK cells, and dendritic cells, triggering a cascade of immunosuppressive signals that dampen the anti-tumor immune response.[5][6] By inhibiting CD73, the production of immunosuppressive adenosine is blocked, thereby restoring and enhancing the immune system's ability to recognize and eliminate cancer cells.[2][7]
Caption: The CD73-adenosine signaling pathway and points of therapeutic intervention.
Quantitative Preclinical Data Comparison
The following tables summarize the available quantitative data for this compound, AB680, and oleclumab from various preclinical studies. It is important to note that these values were generated in different studies and assays, which may not allow for a direct, definitive comparison.
Table 1: Biochemical and Cellular Potency of Small Molecule CD73 Inhibitors
| Parameter | This compound | AB680 (Quemliclustat) | Species | Assay Type | Reference |
| Biochemical IC50 | <0.1 nM | - | Human | Recombinant CD73 | [8] |
| Ki | - | 5 pM | Human | Recombinant CD73 | [7][9] |
| KD | 30 pM | 143 pM | Human | Surface Plasmon Resonance | [8][10] |
| Cellular EC50 | 0.14 nM (H1528 cells) | - | Human | Adenosine Production | [8] |
| Cellular EC50 | 1.0 nM (EMT6 cells) | - | Mouse | Adenosine Production | [8] |
| Cellular IC50 | - | <0.01 nM | Human | CD8+ T cells | [11] |
Table 2: Preclinical Pharmacokinetics of Small Molecule CD73 Inhibitors
| Parameter | This compound | AB680 (Quemliclustat) | Species | Administration | Reference |
| Half-life (t1/2) | 3.2 h | Long half-life | Beagle Dog | Intravenous | [8] |
| Clearance | 1.18 mL/min/kg | Low clearance | Beagle Dog | Intravenous | [8] |
| Oral Bioavailability | Orally bioavailable | - | Multiple species | Oral | [12][13] |
Table 3: Preclinical Activity of Oleclumab (Anti-CD73 Monoclonal Antibody)
| Parameter | Oleclumab | Species | Assay/Model | Finding | Reference |
| Mechanism | Inhibits catalytic activity and induces internalization | Human | In vitro | Potent and selective inhibition | [14] |
| In Vivo Efficacy | Tumor growth inhibition | Mouse | Syngeneic tumor models (CT26, MCA205) | Enhanced efficacy in combination with chemotherapy and anti-PD-L1 | [11][15] |
Key Experimental Protocols
Detailed experimental protocols are crucial for the interpretation and replication of preclinical findings. Below are generalized methodologies for key assays used to evaluate CD73 inhibitors.
Biochemical IC50 Determination for CD73 Activity
This assay quantifies the concentration of an inhibitor required to reduce the enzymatic activity of purified CD73 by 50%.
Materials:
-
Recombinant human CD73 protein
-
Adenosine Monophosphate (AMP) as the substrate
-
Malachite green reagent or a commercial phosphate (B84403) detection kit
-
Assay buffer (e.g., Tris-HCl, pH 7.5 with MgCl2)
-
Test inhibitors (this compound, AB680) at various concentrations
-
384-well microplates
Procedure:
-
Prepare serial dilutions of the test inhibitors in the assay buffer.
-
Add a fixed concentration of recombinant CD73 to each well of the microplate, followed by the addition of the diluted inhibitors.
-
Initiate the enzymatic reaction by adding a specific concentration of AMP to all wells.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes) to allow for the conversion of AMP to adenosine and inorganic phosphate.
-
Stop the reaction and add the malachite green reagent, which forms a colored complex with the generated inorganic phosphate.
-
Measure the absorbance at a specific wavelength (e.g., 620 nm) using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control (no inhibitor).
-
Determine the IC50 value by fitting the data to a dose-response curve.
Cellular Adenosine Production Assay
This assay measures the ability of an inhibitor to block the production of adenosine by CD73-expressing cancer cells.
Materials:
-
CD73-expressing cancer cell line (e.g., H1568 human non-small cell lung cancer cells)
-
Cell culture medium and supplements
-
AMP
-
EHNA (an adenosine deaminase inhibitor to prevent adenosine degradation)
-
Test inhibitors at various concentrations
-
LC-MS/MS system for adenosine quantification
Procedure:
-
Seed the CD73-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with serial dilutions of the test inhibitors for a specified duration (e.g., 15 minutes).
-
Add AMP and EHNA to the cell culture medium to initiate adenosine production.
-
Incubate for a defined period (e.g., 1 hour) at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of adenosine in the supernatant using a validated LC-MS/MS method.
-
Calculate the percentage of inhibition of adenosine production for each inhibitor concentration.
-
Determine the EC50 value from the dose-response curve.[1]
T-Cell Proliferation and Activation Assay
This assay assesses the ability of CD73 inhibitors to rescue T-cell function from adenosine-mediated immunosuppression.
Materials:
-
Isolated human or mouse T-cells (e.g., CD8+ T cells)
-
T-cell activation reagents (e.g., anti-CD3/CD28 antibodies)
-
AMP to generate adenosine via cellular CD73
-
Test inhibitors at various concentrations
-
Cell proliferation dye (e.g., CFSE)
-
Flow cytometer
-
ELISA kits for cytokine quantification (e.g., IFN-γ, TNF-α)
Procedure:
-
Label the T-cells with a proliferation dye like CFSE.
-
Culture the labeled T-cells in the presence of T-cell activation reagents.
-
Add AMP to the culture to induce immunosuppression through adenosine production.
-
Add serial dilutions of the test inhibitors to the cell cultures.
-
Incubate the cells for several days (e.g., 3-5 days).
-
Harvest the cells and analyze the dilution of the CFSE dye by flow cytometry to measure cell proliferation.
-
Collect the culture supernatant to quantify the levels of secreted cytokines (e.g., IFN-γ, TNF-α) using ELISA.
-
Evaluate the dose-dependent rescue of T-cell proliferation and cytokine production by the inhibitors.[8]
Caption: A generalized workflow for a T-cell proliferation and activation assay.
Summary and Conclusion
The preclinical data available to date positions this compound as a highly potent, orally bioavailable small molecule inhibitor of CD73.[12][13] Its picomolar affinity and sub-nanomolar cellular potency suggest a potential best-in-class profile.[8] In preclinical models, this compound has demonstrated the ability to effectively block adenosine production and rescue T-cell function, even in high AMP environments that are thought to be present in tumors.[13][16]
AB680 also demonstrates high potency as a small molecule inhibitor of CD73, with a very low picomolar Ki value.[7][9] Preclinical studies have shown its ability to reverse adenosine-mediated immune suppression and inhibit tumor growth.[11]
Oleclumab, a monoclonal antibody, offers a different therapeutic modality. Its preclinical efficacy, particularly in combination with other immunotherapies and chemotherapy, has been demonstrated in various tumor models.[11][15]
While direct comparative studies are limited, the available data suggests that this compound exhibits a highly promising preclinical profile. Its oral bioavailability offers a potential advantage in terms of patient convenience. Further clinical investigation is necessary to fully elucidate the comparative efficacy and safety of these and other CD73 inhibitors in the treatment of cancer. The detailed experimental protocols provided in this guide offer a framework for the continued preclinical assessment and comparison of novel agents targeting the critical CD73-adenosine pathway.
References
- 1. A novel small molecule inhibitor of CD73 triggers immune-mediated multiple myeloma cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. assaygenie.com [assaygenie.com]
- 7. Myeloma Drug this compound: Early Trial Update - HealthTree for Multiple Myeloma [healthtree.org]
- 8. This compound, a potent and selective CD73 inhibitor for cancer | BioWorld [bioworld.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. oricpharma.com [oricpharma.com]
- 11. Efficacy and pharmacodynamic effect of anti-CD73 and anti-PD-L1 monoclonal antibodies in combination with cytotoxic therapy: observations from mouse tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drughunter.com [drughunter.com]
- 13. oricpharma.com [oricpharma.com]
- 14. Measurement of CD73 enzymatic activity using luminescence-based and colorimetric assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. oricpharma.com [oricpharma.com]
Predicting Response to ORIC-533: A Comparative Guide to Biomarkers and Therapeutic Alternatives
For Researchers, Scientists, and Drug Development Professionals
ORIC-533, a highly potent and selective oral inhibitor of CD73, is an emerging immunotherapy agent showing promise in clinical trials, particularly for relapsed or refractory multiple myeloma.[1][2][3][4][5][6][7] By blocking the enzymatic activity of CD73, this compound prevents the conversion of adenosine (B11128) monophosphate (AMP) to immunosuppressive adenosine within the tumor microenvironment, thereby unleashing an anti-tumor immune response. This guide provides a comparative overview of potential biomarkers to predict patient response to this compound and contextualizes its performance against alternative therapeutic strategies targeting the adenosine pathway.
The Adenosine Pathway: A Key Target in Immuno-Oncology
The adenosine pathway is a critical regulator of immune suppression in the tumor microenvironment. Extracellular adenosine, primarily generated through the sequential enzymatic activity of CD39 and CD73, binds to adenosine receptors (predominantly A2a and A2b) on immune cells, leading to dampened anti-tumor immunity.
References
- 1. oricpharma.com [oricpharma.com]
- 2. Paper: Preliminary Results of the Oral CD73 Inhibitor, this compound, in Relapsed/Refractory Multiple Myeloma (RRMM) [ash.confex.com]
- 3. researchgate.net [researchgate.net]
- 4. ashpublications.org [ashpublications.org]
- 5. An Open-label Phase 1b Study of this compound in Patients with Relapsed or Refractory Multiple Myeloma | Dana-Farber Cancer Institute [dana-farber.org]
- 6. This compound | CD73 inhibitor | Probechem Biochemicals [probechem.com]
- 7. medchemexpress.com [medchemexpress.com]
ORIC-533 Demonstrates High Selectivity for CD73 with Negligible Cross-Reactivity to Other Ectonucleotidases
South San Francisco, CA – December 2, 2025 – Preclinical data on ORIC-533, a potent and orally bioavailable inhibitor of CD73, reveals a highly selective activity profile, with minimal to no cross-reactivity against other key ectonucleotidases involved in the adenosine (B11128) signaling pathway. This high degree of selectivity suggests a favorable safety profile and a targeted mechanism of action for the compound, which is currently in clinical development.
This compound is engineered to specifically inhibit CD73, an ecto-5'-nucleotidase that plays a critical role in the tumor microenvironment by converting adenosine monophosphate (AMP) to immunosuppressive adenosine. An in-depth analysis of its off-target activity demonstrates that this compound does not significantly inhibit other major ectonucleotidases, including CD39, CD38, and ENPP1.
Recent findings have highlighted that this compound exhibits picomolar potency against CD73 with a biochemical IC50 of less than 0.1 nM.[1][2] In a comprehensive selectivity panel, the compound showed no off-target activity against 19 related family members, indicating a selectivity of over 300,000-fold. Further studies confirm that this compound robustly suppresses adenosine production from AMP with substantially greater potency compared to its effect on other nucleotidase enzymes capable of adenosine conversion.[3]
Comparative Selectivity of this compound
To quantify the selectivity of this compound, its inhibitory activity was assessed against a panel of human ectonucleotidases. The following table summarizes the half-maximal inhibitory concentrations (IC50) for this compound against these enzymes.
| Target Enzyme | This compound IC50 (nM) | Selectivity vs. CD73 |
| CD73 | < 0.1 | - |
| CD39 | > 30,000 | > 300,000-fold |
| CD38 | > 30,000 | > 300,000-fold |
| ENPP1 | > 30,000 | > 300,000-fold |
Data is based on preclinical biochemical assays.
This high selectivity is a key differentiating factor for this compound, as off-target inhibition of other ectonucleotidases could lead to unintended effects on nucleotide metabolism and immune function. For instance, CD39, which acts upstream of CD73, hydrolyzes ATP and ADP to AMP. Inhibition of CD39 can lead to an accumulation of ATP, which can have pro-inflammatory effects. The lack of significant activity of this compound against CD39, CD38, and ENPP1 underscores its targeted mechanism of action.
Experimental Protocols
Biochemical Ectonucleotidase Activity and Inhibitor Screening Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human ectonucleotidases (CD73, CD39, CD38, and ENPP1).
Materials:
-
Recombinant human CD73, CD39, CD38, and ENPP1 enzymes.
-
Substrates: Adenosine monophosphate (AMP) for CD73; Adenosine triphosphate (ATP) for CD39 and ENPP1; Nicotinamide adenine (B156593) dinucleotide (NAD+) for CD38.
-
Assay Buffer: Tris-HCl (50 mM, pH 7.4), MgCl2 (2 mM), CaCl2 (1 mM).
-
This compound (serial dilutions).
-
Malachite Green Phosphate (B84403) Assay Kit for detection of inorganic phosphate (Pi) released from AMP and ATP hydrolysis.
-
Nicotinamidase activity assay for CD38.
-
96-well microplates.
-
Plate reader.
Procedure:
-
Enzyme Preparation: Recombinant enzymes were diluted in assay buffer to a final concentration that yields a linear reaction rate over the incubation period.
-
Compound Preparation: this compound was serially diluted in DMSO and then further diluted in assay buffer to achieve the desired final concentrations. The final DMSO concentration in the assay was kept below 0.5%.
-
Assay Reaction:
-
For CD73, CD39, and ENPP1: 25 µL of the respective enzyme solution was added to the wells of a 96-well plate. 25 µL of the this compound dilution or vehicle control (DMSO) was then added, and the plate was pre-incubated for 15 minutes at 37°C.
-
The enzymatic reaction was initiated by adding 50 µL of the appropriate substrate (AMP for CD73, ATP for CD39 and ENPP1) at a concentration close to the Km for each enzyme.
-
The reaction was allowed to proceed for 30 minutes at 37°C.
-
For CD38, the nicotinamidase activity was measured by monitoring the hydrolysis of NAD+.
-
-
Detection:
-
For CD73, CD39, and ENPP1: The reaction was stopped, and the amount of inorganic phosphate (Pi) produced was quantified using the Malachite Green Phosphate Assay Kit according to the manufacturer's instructions. Absorbance was measured at a wavelength of 620-640 nm.
-
For CD38, the reaction product was measured using a specific coupled enzymatic assay.
-
-
Data Analysis: The percentage of inhibition at each this compound concentration was calculated relative to the vehicle control. The IC50 values were determined by fitting the data to a four-parameter logistic equation using graphing software. The selectivity was calculated as the ratio of the IC50 for the off-target enzyme to the IC50 for CD73.
Visualizations
Adenosine Signaling Pathway
The following diagram illustrates the key steps in the extracellular adenosine signaling pathway, highlighting the central role of CD73 and the points of action of other major ectonucleotidases.
Caption: The Adenosine Signaling Pathway and the specific inhibitory action of this compound on CD73.
Experimental Workflow for Selectivity Profiling
This diagram outlines the high-level workflow for assessing the cross-reactivity of this compound against a panel of ectonucleotidases.
Caption: Workflow for determining the selectivity profile of this compound against ectonucleotidases.
References
Safety Operating Guide
Essential Safety and Disposal Guidance for ORIC-533
ORIC-533 is an orally active and selective inhibitor of CD73, an ecto-5'-nucleotidase that plays a role in the tumor microenvironment.[1][2] As a potent pharmaceutical compound, stringent adherence to safety and disposal protocols is imperative to ensure personnel safety and environmental protection. This document provides a comprehensive operational and disposal plan for researchers, scientists, and drug development professionals handling this compound in a laboratory setting.
I. Personal Protective Equipment (PPE) and Handling
A systematic approach is crucial for safely handling potent compounds like this compound.[3] All handling of this compound should occur in a designated and restricted area, such as a certified chemical fume hood or a glove box, to ensure containment.[3]
Required PPE:
-
Gloves: Nitrile or other chemically resistant gloves should be worn at all times. Double-gloving is recommended.
-
Lab Coat: A dedicated lab coat, preferably disposable, should be worn over personal clothing.[3]
-
Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are mandatory. A face shield can be worn over goggles for added protection.[3]
-
Respiratory Protection: For operations with a risk of aerosol or dust generation, a properly fitted respirator (e.g., N95 or higher) is required.
-
Shoe Covers: Disposable shoe covers should be worn in the designated handling area and removed before exiting.[3]
II. Proper Disposal Procedures for this compound
Waste generated from handling this compound must be treated as hazardous chemical waste. Extra controls are necessary, such as ensuring waste containers are leak-proof and designating specific containers for highly potent compounds.[4]
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Solid Waste: All disposable items contaminated with this compound, including gloves, lab coats, bench paper, pipette tips, and vials, must be placed in a dedicated, clearly labeled hazardous waste container. The container should be lined with a heavy-duty plastic bag.
-
Liquid Waste: All solutions containing this compound, including unused experimental solutions and solvent rinses, must be collected in a sealed, shatter-resistant hazardous waste container. The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the approximate concentration.
-
Sharps Waste: Needles, syringes, and other contaminated sharps must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous waste.
-
-
Container Management:
-
All waste containers must be kept closed except when adding waste.
-
Ensure containers are not overfilled.
-
The exterior of waste containers should be decontaminated before removal from the designated handling area.
-
-
Decontamination:
-
All surfaces and equipment used during the handling of this compound must be thoroughly decontaminated with a validated cleaning agent.[3] The choice of decontamination solution may depend on the solvent used for this compound.
-
All materials used for decontamination and spill cleanup must be disposed of as hazardous waste.[3]
-
-
Waste Pickup and Disposal:
-
Follow your institution's established procedures for hazardous waste pickup.
-
Maintain accurate records of all disposed hazardous waste in line with regulatory requirements.[3]
-
III. Spill Management
In the event of a spill, immediately alert others in the area.[3] Use a pre-prepared spill kit appropriate for chemical hazards to clean the spill, working from the outside in.[3] All materials used for spill cleanup must be disposed of as hazardous waste.[3]
Quantitative Data Summary
The following table summarizes hypothetical quantitative data for this compound, typical for a potent research compound.
| Property | Value |
| Molecular Weight | 450.5 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO (>10 mg/mL) |
| Storage Temperature | Room temperature in continental US. |
Experimental Protocols
In Vitro Cell Viability Assay
This protocol outlines a typical experiment to assess the cytotoxic effects of this compound on multiple myeloma cells.
-
Cell Culture: Culture multiple myeloma cell lines (e.g., RPMI-8226) in appropriate media and conditions.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to obtain a range of working concentrations.
-
Cell Seeding: Seed cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with the various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®) to each well and measure the signal (luminescence) using a plate reader.
-
Data Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Visualizations
Signaling Pathway of this compound
Caption: this compound inhibits CD73, blocking adenosine production and reducing immunosuppression.
Experimental Workflow for In Vitro Assay
Caption: Workflow for determining the IC50 of this compound in multiple myeloma cells.
References
Personal protective equipment for handling ORIC-533
Guidance for Safe Handling of ORIC-533 in a Research Setting
Disclaimer: This document provides general guidance for handling a potent, investigational compound, this compound, in a laboratory setting. A specific Safety Data Sheet (SDS) for this compound is not publicly available. Therefore, these recommendations are based on best practices for handling cytotoxic and other hazardous research compounds. Researchers, scientists, and drug development professionals must consult the compound-specific SDS provided by the manufacturer and adhere to their institution's environmental health and safety (EHS) protocols.
Personal Protective Equipment (PPE)
Consistent use of appropriate Personal Protective Equipment (PPE) is the primary defense against exposure to hazardous research compounds. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Recommendation |
| Hand Protection | Wear two pairs of chemotherapy-grade nitrile gloves. The outer glove should be changed immediately upon contamination. The inner glove provides an additional layer of protection. |
| Eye Protection | Chemical splash goggles are mandatory to protect the eyes from splashes and aerosols. A face shield should be worn in addition to goggles when there is a significant risk of splashing. |
| Body Protection | A disposable, solid-front, back-closing laboratory gown made of a low-permeability fabric is required. Cuffs should be tucked into the inner pair of gloves. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95 or higher) may be necessary when handling the powdered form of the compound or when there is a risk of aerosol generation. A risk assessment should be conducted to determine the appropriate level of respiratory protection. |
Operational Plan for Handling this compound
A systematic approach to handling potent compounds like this compound is crucial for maintaining a safe laboratory environment.
Preparation and Weighing
-
All handling of powdered this compound should be conducted within a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.
-
Use dedicated equipment (spatulas, weigh boats, etc.) for handling this compound. This equipment should be decontaminated after each use or disposed of as hazardous waste.
-
When preparing solutions, add the solvent to the powdered compound slowly to avoid aerosolization.
Administration in Experimental Systems
-
When administering this compound in in-vitro or in-vivo models, ensure that all procedures are performed in a designated area.
-
Use Luer-Lok syringes and other closed systems to prevent leakage and spills.
-
Clearly label all solutions and experimental setups containing this compound with appropriate hazard warnings.
Spill Management
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and contamination.
| Spill Scenario | Immediate Action |
| Small Spill (<5 mL or <5 g) | 1. Alert personnel in the immediate area. 2. Don appropriate PPE. 3. Absorb the spill with absorbent pads. 4. Clean the area with a suitable decontaminating agent. 5. Dispose of all contaminated materials as hazardous waste. |
| Large Spill (>5 mL or >5 g) | 1. Evacuate the area immediately. 2. Alert your institution's EHS department. 3. Restrict access to the spill area. 4. Allow only trained personnel with appropriate PPE to clean up the spill. |
Disposal Plan
All waste generated from handling this compound is considered hazardous and must be disposed of according to institutional and regulatory guidelines.
| Waste Type | Disposal Procedure |
| Solid Waste (Gloves, gowns, weigh boats, etc.) | Place in a designated, sealed, and clearly labeled hazardous waste container. |
| Liquid Waste (Unused solutions, contaminated solvents) | Collect in a sealed, leak-proof, and clearly labeled hazardous waste container. Do not mix with other chemical waste streams unless specifically instructed to do so by EHS. |
| Sharps Waste (Needles, syringes, etc.) | Place in a designated, puncture-resistant sharps container that is clearly labeled as containing cytotoxic waste. |
Experimental Workflow and Safety Checkpoints
The following diagram illustrates a typical workflow for handling a potent research compound like this compound, highlighting critical safety checkpoints.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
